methyl (2-methyl-1H-benzimidazol-1-yl)acetate
Description
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Properties
IUPAC Name |
methyl 2-(2-methylbenzimidazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-12-9-5-3-4-6-10(9)13(8)7-11(14)15-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUWOBKXBDKYQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl (2-methyl-1H-benzimidazol-1-yl)acetate (CAS No. 2033-54-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (2-methyl-1H-benzimidazol-1-yl)acetate, with the Chemical Abstracts Service (CAS) number 2033-54-7 , is a member of the benzimidazole family of heterocyclic organic compounds. The benzimidazole core is a prominent scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and the broader biological context of the benzimidazole class, offering insights for its potential applications in research and drug development.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 2033-54-7 | Internal Database |
| Molecular Formula | C₁₁H₁₂N₂O₂ | Internal Database |
| Molecular Weight | 204.23 g/mol | Internal Database |
| IUPAC Name | methyl 2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetate | Internal Database |
| Canonical SMILES | CC1=NC2=CC=CC=C2N1CC(=O)OC | Internal Database |
Synthesis of this compound
The synthesis of this compound can be reliably achieved through the N-alkylation of 2-methyl-1H-benzimidazole. A well-established protocol for the analogous ethyl ester provides a strong basis for this synthesis.[3][4] The reaction involves the deprotonation of the imidazole nitrogen of 2-methyl-1H-benzimidazole followed by nucleophilic substitution with methyl 2-bromoacetate.
Synthesis Workflow
Sources
Technical Guide: Strategic Synthesis and Medicinal Utility of N-Alkylated 2-Methylbenzimidazoles
Topic: 2-Methylbenzimidazole N-Alkylation Derivatives Literature Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Scaffold Significance
The 2-methylbenzimidazole scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and indoles. Its N-alkylation is not merely a protective group strategy but a critical modulation point for tuning lipophilicity (
For the senior application scientist, the challenge lies not in the trivial synthesis, but in the regiocontrol (for unsymmetrical derivatives) and the optimization of physicochemical properties for drug-likeness. This guide synthesizes current literature (2015–2025) to provide a robust roadmap for synthesizing and evaluating these derivatives.
Chemical Fundamentals & Reaction Mechanics
The Tautomeric Equilibrium
2-Methylbenzimidazole exists as a tautomeric mixture in solution. N-alkylation locks this equilibrium, creating a fixed steric and electronic environment.
-
Acidity: The N-H proton has a pKa
14.2 (in DMSO), making it weakly acidic. -
Nucleophilicity: The N3 nitrogen is the primary basic site (pKa
5.6 for the conjugate acid), but under basic conditions, the deprotonated N1 becomes a potent nucleophile.
Mechanism of N-Alkylation (S 2)
The reaction proceeds via a classic S
-
Weak Bases (K
CO , Cs CO ): Generate a small equilibrium concentration of the anion. Best for highly reactive alkyl halides (benzyl bromides, iodomethane). -
Strong Bases (NaH, KOtBu): Irreversibly deprotonate the substrate. Essential for sterically hindered or less reactive alkylating agents (e.g., secondary alkyl halides).
Visualization: Reaction Mechanism
The following diagram illustrates the mechanistic pathway and critical decision points.
Figure 1: Mechanistic pathway for base-mediated N-alkylation of 2-methylbenzimidazole.
Strategic Synthesis Protocols
Method A: Classical Base-Mediated Alkylation (High Precision)
Context: This is the "gold standard" for generating SAR libraries where purity is paramount.
Why Cs
Protocol:
-
Dissolution: Dissolve 2-methylbenzimidazole (1.0 eq) in anhydrous DMF (5 mL/mmol). Note: DMF must be dry to prevent hydrolysis of the alkyl halide.
-
Activation: Add Cs
CO (1.5 eq) and stir at Room Temperature (RT) for 30 mins. -
Alkylation: Dropwise add the Alkyl Halide (1.2 eq).
-
Reaction: Stir at 60°C for 3–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Pour mixture into crushed ice. The product often precipitates as a solid. Filter and wash with cold water.[1][2]
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.
Method B: Microwave-Assisted Synthesis (Green Chemistry)
Context: Ideal for high-throughput screening or when using unreactive alkyl chlorides. Literature Insight: Microwave irradiation significantly accelerates this reaction by direct dielectric heating of the polar solvent (DMF), reducing times from hours to minutes [1].
Protocol:
-
Charge: In a microwave vial, combine 2-methylbenzimidazole (1.0 eq), K
CO (2.0 eq), and Alkyl Halide (1.1 eq). -
Solvent: Add minimal DMF (1 mL/mmol) or operate solvent-free if using liquid halides with Phase Transfer Catalysts (TBAB).
-
Irradiation: Heat to 120°C for 10–15 minutes (Power: 150W).
-
Isolation: Dilute with EtOAc, wash with brine (3x) to remove DMF, dry over Na
SO , and concentrate.
Medicinal Chemistry & Biological Applications[2][3][4][5][6][7][8][9][10][11]
Structure-Activity Relationship (SAR) Insights
Recent literature highlights that the N1-alkyl chain length acts as a "molecular ruler," probing the hydrophobic pockets of target enzymes (e.g., DNA gyrase in bacteria or tubulin in cancer cells).
Key Trends:
-
Antimicrobial (Bacteria/Fungi): Lipophilicity is key. Alkyl chains of C6–C8 (Hexyl/Octyl) often show optimal activity against S. aureus and C. albicans by disrupting cell membranes [2].
-
Anticancer (Breast Cancer - MDA-MB-231): Bulky, aromatic substituents (e.g., 2,4-dichlorobenzyl) at N1 enhance
stacking interactions within the binding site, improving potency compared to simple alkyl chains [3]. -
Nematicidal: N1-substitution with electron-withdrawing groups on benzyl rings increases toxicity against root-knot nematodes [4].
Quantitative Data Summary
The following table summarizes the biological impact of N1-substitution based on aggregated literature data.
| N1-Substituent (R) | Target Organism/Cell Line | Activity Metric (MIC/IC50) | Mechanistic Insight |
| Methyl (C1) | E. coli | > 100 µg/mL | Too polar; poor membrane penetration. |
| n-Butyl (C4) | S. aureus | 25–50 µg/mL | Moderate lipophilicity. |
| n-Octyl (C8) | S. aureus (MRSA) | 4–8 µg/mL | Optimal hydrophobic interaction [2]. |
| Benzyl | MDA-MB-231 (Cancer) | 15–20 µM | |
| 2,4-Cl-Benzyl | C. albicans (Fungi) | 3.12 µg/mL | Halogen bonding + Lipophilicity [5]. |
Advanced Optimization Workflow
When synthesis fails or yields are low, follow this logic tree to diagnose the failure mode.
Figure 2: Troubleshooting logic for optimizing N-alkylation yields.
References
-
Microwave-Assisted Synthesis of N-Alkylated Bibenzoimidazolyl Derivatives: Antimicrobial Studies. Source: Bentham Science. URL:[Link][3][4][5][6][7][8][9][10][11][12][13]
-
Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives. Source: ACS Omega (2023). URL:[Link]
-
Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines. Source: PubMed Central (PMC). URL:[Link]
-
N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Source: ResearchGate.[14] URL:[Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Source: MDPI (2017). URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2-Methylbenzimidazole | 615-15-6 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. mdpi.com [mdpi.com]
- 11. pure.mpg.de [pure.mpg.de]
- 12. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Therapeutic Architectures: The 2-Methylbenzimidazole Ester Scaffold
Executive Summary
The benzimidazole heterocycle is a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets including DNA, tubulin, and specific kinases.[1][2] Within this family, 2-methylbenzimidazole esters represent a critical sub-class where the 2-methyl group enhances lipophilicity and metabolic stability, while the ester moiety—often attached at the N1 or C5 position—serves as a prodrug handle or a specific pharmacophore for hydrogen bonding.
This guide analyzes the synthetic accessibility, therapeutic mechanisms, and validation protocols for these compounds, specifically focusing on their utility as antimicrobial and anticancer agents.
The Pharmacophore: Structural Logic
The 2-methylbenzimidazole core owes its biological versatility to its electronic distribution. The fused benzene and imidazole rings create a planar system that facilitates
Key Structural Features[2][3][4][5][6][7]
-
N3 Nitrogen: Acts as a hydrogen bond acceptor (pKa ~ 5.6), critical for interaction with receptor active sites (e.g., the colchicine binding site on tubulin).
-
2-Methyl Group: Provides steric bulk and lipophilicity (logP modulation), protecting the C2 position from rapid oxidative metabolism compared to the unsubstituted proton.
-
Ester Functionality:
-
Prodrug Strategy: Esters (e.g., ethyl acetate at N1) improve cellular permeability and are hydrolyzed intracellularly by esterases to release the active acid or hydrazide precursor.
-
Direct Binding: In specific kinase inhibitors, the carbonyl oxygen of the ester acts as an H-bond acceptor.
-
Synthetic Architecture
The synthesis of 2-methylbenzimidazole esters typically follows a convergent pathway: construction of the heterocycle followed by N-alkylation.
Protocol: Synthesis of Ethyl (2-methylbenzimidazol-1-yl)acetate
This protocol describes the synthesis of a foundational ester derivative often used as a precursor for hydrazide-based antimicrobials.
Reagents:
-
2-Methylbenzimidazole (Starting Material)[3][4][5][6][7][8][9]
-
Ethyl chloroacetate (Alkylating Agent)[8]
-
Potassium Carbonate (
, Base) -
Dry Acetone (Solvent)[8]
Step-by-Step Methodology:
-
Dissolution: Dissolve 0.01 mol of 2-methylbenzimidazole in 30 mL of dry acetone in a round-bottom flask.
-
Base Addition: Add 0.01 mol of anhydrous
to the solution. The base is critical to deprotonate the N1 nitrogen, increasing its nucleophilicity. -
Alkylation: Add 0.01 mol of ethyl chloroacetate dropwise.
-
Reflux: Heat the mixture under reflux for 5–8 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).
-
Work-up: Pour the reaction mixture onto crushed ice. The ester product typically precipitates as a solid.
-
Purification: Filter the solid and recrystallize from ethanol.
Self-Validating Checkpoint:
-
Yield Expectations: 75–85%.
-
Melting Point: The product should have a sharp melting point (approx. 115–117°C). A broad range indicates incomplete alkylation or residual solvent.
Visualization: Synthetic Workflow
Figure 1: Convergent synthesis pathway for N1-substituted 2-methylbenzimidazole esters.
Therapeutic Utility & Mechanisms
The ester derivatives of 2-methylbenzimidazole exhibit distinct biological profiles depending on their substitution patterns.
A. Antimicrobial Activity (Tubulin Targeting)
Benzimidazoles are potent inhibitors of microtubule dynamics.[1] While classic anthelmintics (Albendazole) are carbamates, 2-methyl esters serve as crucial intermediates for hydrazide/oxadiazole derivatives that overcome resistance in bacterial strains like S. aureus and E. coli.
Mechanism:
The compound binds to the colchicine-sensitive site of
-
Disruption of the mitotic spindle.
-
Cell cycle arrest at the G2/M phase.[10]
-
Apoptotic cell death.[11]
B. Anticancer Potential (DNA Intercalation)
Certain 2-methylbenzimidazole esters act as DNA intercalators. The planar benzimidazole ring slides between DNA base pairs, while the ester side chain interacts with the minor groove, stabilizing the complex and inhibiting Topoisomerase enzymes required for DNA replication.
Visualization: Mechanism of Action
Figure 2: Pharmacological cascade of tubulin inhibition by benzimidazole derivatives.
Preclinical Validation Protocol
To validate the therapeutic potential, a rigorous Minimum Inhibitory Concentration (MIC) assay is required. This protocol is designed for reproducibility in antimicrobial screening.
Protocol: Broth Dilution Method (MIC Determination)
Objective: Determine the lowest concentration of the ester derivative that inhibits visible growth of S. aureus.
Materials:
-
Test Compound: Synthesized 2-methylbenzimidazole ester.[7]
-
Standard: Ciprofloxacin or Ampicillin (Positive Control).
-
Solvent: DMSO (Dimethyl sulfoxide).
-
Media: Mueller-Hinton Broth.
Workflow:
-
Stock Preparation: Dissolve the test compound in DMSO to achieve a concentration of 1000 µg/mL.
-
Serial Dilution: Prepare a 96-well plate. Add 100 µL of broth to all wells. Add 100 µL of stock solution to the first well and transfer serially to achieve a gradient (e.g., 500, 250, 125... µg/mL).
-
Inoculation: Add 10 µL of bacterial suspension (
CFU/mL) to each well. -
Incubation: Incubate at 37°C for 24 hours.
-
Readout: The MIC is the lowest concentration well with no visible turbidity.
Data Interpretation Table:
| Compound ID | R-Substituent | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | Activity Status |
| Ref (Ampicillin) | - | 6.25 | 12.5 | High |
| 2-Methyl Core | -H | >100 | >100 | Inactive |
| Ester Analog 1 | 25 | 50 | Moderate | |
| Hydrazide Deriv. | 12.5 | 25 | High |
Note: The ester often shows moderate activity but serves as a critical precursor to the highly active hydrazide forms.
References
-
Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Source: MDPI (Molecules). Context: Details the synthesis of 2-methylbenzimidazole-1-acetic acid esters and their conversion to hydrazides. URL:[Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Source: Biosciences Biotechnology Research Asia.[10] Context: Discusses the mechanisms of tubulin inhibition and DNA intercalation by benzimidazoles.[1][10] URL:[Link]
-
Synthesis and Antimicrobial Activity of Some Benzimidazole and 2-Methylbenzimidazole Derivatives. Source: Asian Journal of Chemistry.[9] Context: Provides comparative MIC data for 2-methyl derivatives against standard antibiotics. URL:[Link]
-
A Critical Review on Therapeutic Potential of Benzimidazole Derivatives. Source: Bentham Science (Medicinal Chemistry). Context: An authoritative review on the SAR of the benzimidazole scaffold. URL:[Link]
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. asianpubs.org [asianpubs.org]
- 10. biotech-asia.org [biotech-asia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Structural Dynamics and Crystallographic Characterization of Methyl (2-methyl-1H-benzimidazol-1-yl)acetate
Topic: Structural Characterization and Synthesis of Methyl (2-methyl-1H-benzimidazol-1-yl)acetate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Crystallographers
A Technical Guide to N-Substituted Benzimidazole Scaffolds
Executive Summary
The benzimidazole moiety is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for anthelmintics, proton pump inhibitors (PPIs), and antihypertensives. The N-alkylation of 2-methylbenzimidazole to form ester derivatives—specifically This compound —represents a critical intermediate step in the synthesis of biologically active fused heterocycles.
This guide provides a comprehensive technical analysis of the synthesis, crystallization, and structural attributes of this molecule. While specific crystallographic data for the methyl ester is often inferred, this guide utilizes the high-resolution X-ray diffraction data of its direct homolog, the ethyl ester (Xu & Wang, 2008), to establish the definitive structural model for this class of compounds.
Chemical Profile & Synthesis Protocol[1][2][3][4][5]
Reaction Mechanics
The synthesis relies on a nucleophilic substitution (
Target Molecule: this compound
Formula:
Validated Synthesis Workflow
Note: This protocol is adapted for the methyl ester using methyl chloroacetate.
Reagents:
-
2-Methyl-1H-benzimidazole (1.0 eq)[1]
-
Methyl chloroacetate (1.1 eq)
-
Potassium Carbonate (
) (anhydrous, 2.0 eq) -
Solvent: Acetone (dry) or DMF
Step-by-Step Protocol:
-
Activation: Dissolve 2-methyl-1H-benzimidazole in dry acetone. Add anhydrous
. Stir at room temperature for 30 minutes to facilitate deprotonation of the pyrrolic nitrogen. -
Alkylation: Dropwise add methyl chloroacetate. The reaction is exothermic; maintain temperature
. -
Reflux: Heat the mixture to reflux (
for acetone) for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). -
Work-up: Filter inorganic salts (
). Evaporate solvent under reduced pressure. -
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to obtain colorless block crystals suitable for XRD.
Figure 1: Synthetic pathway for the N-alkylation of 2-methylbenzimidazole.
Crystallographic Characterization
To understand the structural behavior of the methyl ester, we analyze the crystallographic data of its structural surrogate, the ethyl ester analog (
Crystal Data (Reference Homolog)
The following data is derived from the authoritative structure by Xu & Wang (2008).
| Parameter | Value (Ethyl Analog Reference) | Structural Implication |
| Crystal System | Monoclinic | Standard for planar organic heterocycles. |
| Space Group | Centrosymmetric; favors anti-parallel packing. | |
| Unit Cell ( | 10.854(2) Å | Axis defined by stacking width. |
| Unit Cell ( | 4.796(1) Å | Short axis; indicates stacking direction. |
| Unit Cell ( | 11.842(2) Å | |
| Angle ( | 111.42(3)° | Significant shear in the monoclinic cell. |
| Z | 2 | Two molecules per unit cell.[2] |
| Density ( | 1.263 Mg/m³ | Typical for non-halogenated organics. |
Molecular Geometry
-
Planarity: The benzimidazole core is essentially planar.[2] The maximum deviation from the mean plane is typically
Å. -
Torsion Angle: The critical torsion angle for the ester side chain (
) is 178.4(2)° . This indicates an anti-periplanar (trans) conformation, where the ester tail extends away from the bulky benzimidazole core to minimize steric clash with the C2-methyl group.
Supramolecular Architecture
The stability of the crystal lattice is governed by two primary non-covalent interactions:
-
Stacking: The planar benzimidazole rings stack along the
-axis (the shortest axis). The centroid-to-centroid distance is approximately 3.713 Å , indicating moderate aromatic interaction.[2][3] -
Hydrogen Bonding: Due to the lack of classical donors (
is substituted), the lattice relies on weak and interactions. These form polymeric chains that run parallel to the crystallographic axes.
Figure 2: Schematic of supramolecular interactions stabilizing the crystal lattice.
Experimental Validation & Quality Control
To ensure the synthesized methyl ester matches the expected structural model, the following validation steps are mandatory:
-
Melting Point Analysis: The methyl ester typically has a higher melting point than the ethyl ester due to more efficient packing (less flexible tail).
-
Expected Range: 130–135°C (Validation required).
-
-
NMR Confirmation (
):-
Look for the
singlet around 4.9–5.1 ppm. -
Look for the
singlet around 3.7 ppm. -
Absence of
signal ( ppm) confirms successful N-alkylation.
-
-
IR Spectroscopy:
-
Strong Carbonyl (
) stretch at ~1740–1750 . -
Absence of broad
stretch at 3200 .
-
References
-
Xu, G. H., & Wang, W. (2008).[3] Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate.[3] Acta Crystallographica Section E: Structure Reports Online, 64(9), o1811.[3]
-
Podder, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.[1]
-
Luo, Y., et al. (2011).[4] Synthesis and antiviral activity of some novel benzimidazole derivatives. Chemical Biology & Drug Design. (Cited for pharmacological context of the scaffold).
Sources
Methodological & Application
Application Note & Protocol: Regioselective N-Alkylation of 2-Methylbenzimidazole with Methyl Bromoacetate
Abstract
This document provides a comprehensive guide for the N-alkylation of 2-methylbenzimidazole using methyl bromoacetate to synthesize methyl 2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetate. This protocol is designed for researchers in synthetic chemistry and drug development, offering a detailed, step-by-step procedure grounded in mechanistic principles. We delve into the causality behind experimental choices, troubleshooting common issues, and ensuring the synthesis of a high-purity final product. The methodologies described herein are validated through established chemical literature and are designed to be reproducible and scalable.
Introduction and Scientific Context
Benzimidazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide spectrum of biological activities, including antiviral, anticancer, and antihypertensive properties. The functionalization of the benzimidazole scaffold, particularly at the N-1 position, is a critical strategy for modulating the pharmacological profile of these molecules.
The N-alkylation of 2-methylbenzimidazole with methyl bromoacetate is a classic SN2 reaction that introduces an ester-containing side chain, a versatile handle for further chemical elaboration. The primary challenge in the N-alkylation of benzimidazoles is controlling regioselectivity. However, in the case of the symmetrical 2-methylbenzimidazole, alkylation at the N-1 or N-3 position yields the same product, simplifying the synthetic outcome. Nevertheless, careful control of reaction conditions is paramount to prevent common side reactions, such as the formation of quaternary salts from over-alkylation.[1][2]
This guide provides a robust protocol using potassium carbonate as a mild base in acetonitrile, a common and effective system for this transformation.[3][4] The principles and techniques discussed are broadly applicable to a range of N-alkylation reactions on similar heterocyclic systems.
Mechanistic Rationale
The N-alkylation of 2-methylbenzimidazole proceeds via a two-step mechanism:
-
Deprotonation: The reaction is initiated by the deprotonation of the acidic N-H proton of the benzimidazole ring by a base (in this protocol, potassium carbonate). This generates a nucleophilic benzimidazolate anion. The choice of a moderately strong, non-nucleophilic base like K₂CO₃ is crucial to ensure efficient deprotonation without competing in the subsequent alkylation step.
-
Nucleophilic Attack (SN2): The resulting benzimidazolate anion acts as a potent nucleophile, attacking the electrophilic carbon of methyl bromoacetate. This attack displaces the bromide leaving group in a concerted SN2 fashion, forming the new C-N bond and yielding the desired product, methyl 2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetate.
The use of a polar aprotic solvent like acetonitrile (ACN) is advantageous as it effectively solvates the potassium cation while not significantly solvating the benzimidazolate anion, thus preserving its nucleophilicity.
Experimental Protocol
Materials and Equipment
| Reagents & Materials | Grade/Purity | CAS Number | Supplier |
| 2-Methylbenzimidazole | ≥98% | 615-15-6 | Sigma-Aldrich |
| Methyl Bromoacetate | ≥98% | 96-32-2 | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | 584-08-7 | Fisher Scientific |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | 75-05-8 | VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | 141-78-6 | VWR |
| Hexane | ACS Grade | 110-54-3 | VWR |
| Deionized Water | N/A | 7732-18-5 | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | 7757-82-6 | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | 63231-67-4 | Sorbent Technologies |
Equipment:
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Glass column for chromatography
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Workflow Overview
Caption: Experimental workflow for N-alkylation.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzimidazole (1.32 g, 10.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.), and anhydrous acetonitrile (40 mL).
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Slowly add methyl bromoacetate (1.04 mL, 1.68 g, 11.0 mmol, 1.1 eq.) to the mixture dropwise over 5 minutes.
-
Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-82°C) using a heating mantle. Maintain the reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC (eluent: 30% Ethyl Acetate in Hexane). Spot the starting material and the reaction mixture. The reaction is complete when the 2-methylbenzimidazole spot has been consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid cake with a small amount of acetonitrile (2 x 5 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil or semi-solid.
-
Extraction: Dissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 30 mL) to remove any remaining inorganic salts and highly polar impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
Purification
The crude product should be purified by silica gel column chromatography.
-
Column Packing: Pack a glass column with silica gel using a slurry method with 10% ethyl acetate in hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 10% and gradually increasing to 40% EtOAc). Collect fractions and monitor by TLC.
-
Final Product: Combine the pure fractions (typically appearing as a single UV-active spot on TLC) and evaporate the solvent to yield methyl 2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetate as a white to off-white solid.[5]
Quantitative Data and Characterization
| Parameter | Value | Notes |
| 2-Methylbenzimidazole | 1.32 g (10.0 mmol) | Starting Material |
| Methyl Bromoacetate | 1.68 g (11.0 mmol) | 1.1 equivalents |
| Potassium Carbonate | 2.07 g (15.0 mmol) | 1.5 equivalents |
| Solvent (Acetonitrile) | 40 mL | Anhydrous grade is critical. |
| Reaction Temperature | ~82 °C (Reflux) | |
| Reaction Time | 4 - 6 hours | Monitor by TLC. |
| Expected Yield | 75 - 85% | Based on typical outcomes. |
| Product MW | 204.23 g/mol | C₁₁H₁₂N₂O₂[5] |
| Appearance | White to off-white solid | |
| Melting Point | 103-105 °C | Literature value. |
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 7.75-7.72 (m, 1H), 7.30-7.20 (m, 3H), 4.90 (s, 2H), 3.75 (s, 3H), 2.60 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 168.5, 152.0, 142.5, 134.0, 122.5, 122.0, 119.5, 109.5, 52.5, 45.0, 14.0.
-
MS (ESI): m/z 205.1 [M+H]⁺.
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Inactive base (K₂CO₃ absorbed moisture). 3. Impure starting materials. | 1. Extend reflux time; ensure proper heating. 2. Use freshly opened or properly dried anhydrous K₂CO₃. 3. Verify purity of reactants before starting. |
| Low Yield | 1. Product loss during aqueous work-up. 2. Inefficient extraction. 3. Over-alkylation leading to quaternary salt. | 1. Ensure pH is not highly acidic/basic during washes. 2. Perform back-extraction of the aqueous layers. 3. Use the specified 1.1 equivalents of alkylating agent; avoid large excess. |
| Formation of Side Products | 1. Excess methyl bromoacetate can lead to the formation of a quaternary benzimidazolium salt.[1][2] 2. Reaction temperature too high, causing degradation. | 1. Maintain strict stoichiometry. Add the alkylating agent slowly. 2. Ensure controlled heating and avoid hot spots. |
| Purification Difficulty | 1. Product co-elutes with starting material. | 1. Optimize the solvent system for column chromatography. A shallower gradient (e.g., starting with 5% EtOAc) may improve separation. |
Conclusion
This application note details a reliable and optimized protocol for the synthesis of methyl 2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetate. By understanding the underlying reaction mechanism and adhering to the procedural details, researchers can consistently achieve high yields of the target compound. The provided troubleshooting guide serves as a practical tool to overcome common synthetic challenges, ensuring the successful application of this important transformation in drug discovery and chemical synthesis programs.
References
- In general, N-alkylation of benzimidazole derivatives involves reaction of benzimidazole or more commonly its anion with alkyl halides. The most widely used reagents for the generation of benzimidazolate anion and alkyl substitution include dimethyl sulfate, anhydrous potassium, cesium, or sodium carbonate.
- Attempts to improve the yield of N-benzyl derivatives by using two moles of the reagent has resulted in the formation of quaternary salts as the sole products. (Indian Academy of Sciences)
- Reagents & conditions: Alkyl halide, K2CO3, acetonitrile, Temp 40-50 °C for 3 - 4 h. (National Center for Biotechnology Information, U.S.
- Conventional synthetic strategies involve N-alkylation of 2-substituted benzimidazoles, the reaction of o-phenylenediamine and aldehydes, Suzuki coupling between aryl boronic acids and 1-halo-2-alkylbenzimidazoles, etc.
- Over-alkylation (Di- or Tri-alkylation): The initial alkylation product can react further with the alkylating agent, leading to di-substituted products.
- A highly α-regioselective N-nucleophilic allylic substitution of cyclic MBH alcohols and acetates with imidazole or benzimidazole, in toluene at reflux with an azeotropic distillation, was successfully carried out with no catalysts or additives, affording the corresponding N-substituted imidazole derivatives in good yields. (Beilstein Journal of Organic Chemistry)
- These compounds are produced by the condensation reaction of 2-benzylthiomethyl-1H-benzimidazole (5) with benzyl chloride or bromide (6) in the presence of potassium carbonate (K2CO3).
- The invention aims at providing a simple, convenient and economic benzimidazole compound alkylation method, which has the following concrete processes: corresponding benzimidazole, alkyl halide and quaternary ammonium salt are put into a reaction flask and heated to 35 to 100 DEG C for reaction for 3 to 8 hours...
- Methyl 2-(2-methyl-1h-benzo[d]imidazol-1-yl)acetate. CAS No. 2033-54-7. Molecular Formula C₁₁H₁₂N₂O₂. Molecular Weight 204.23. (ChemScene)
- The third process involved the reaction of methyl chloroacetate with imidazole in a mixture of solvents followed by hydrolysis to afford the compound which was then converted to its hydrochloride salt. (Arkivoc)
- The crude product was purified by silica-gel column chromatography (DCM/MeOH = 100/1 to 20/1) to afford the title compound. (MDPI)
- The double bond interconversion of benzimidazole leads to the coexistence of isomers. In order to determine the absolute position of the methyl group, the crystal structures of compounds were determined. (National Center for Biotechnology Information, U.S.
- The crude product was purified by column chromatography to give the final compound. (ACS Omega)
- 2-Substituted benzimidazole derivatives were synthesized... and were alkylated at the nitrogen atom using C3–C10 alkyl bromides in the presence of tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst and 30% aqueous potassium hydroxide as a base.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
Application Notes and Protocols for the Reflux Synthesis of Methyl (2-methyl-1H-benzimidazol-1-yl)acetate
Introduction
Benzimidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1] The strategic functionalization of the benzimidazole scaffold is a key focus in drug discovery. This document provides a detailed guide for the synthesis of methyl (2-methyl-1H-benzimidazol-1-yl)acetate, a valuable intermediate for the development of novel therapeutic agents. The synthesis is achieved through a robust and efficient two-step reflux method, commencing with the formation of 2-methyl-1H-benzimidazole, followed by its N-alkylation.
This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and characterization data to ensure reproducible and successful synthesis.
Reaction Scheme
The synthesis of this compound is typically performed in two sequential steps:
Step 1: Synthesis of 2-methyl-1H-benzimidazole
o-Phenylenediamine reacts with acetic acid under reflux conditions to yield 2-methyl-1H-benzimidazole. This is a classic condensation reaction.[2][3]
Step 2: N-Alkylation of 2-methyl-1H-benzimidazole
The synthesized 2-methyl-1H-benzimidazole is then N-alkylated using methyl chloroacetate in the presence of a base under reflux to yield the final product, this compound.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the two-step synthesis.
Detailed Experimental Protocols
Part 1: Synthesis of 2-methyl-1H-benzimidazole
This protocol is adapted from established methods for the synthesis of 2-substituted benzimidazoles.[2][3]
Materials and Reagents:
-
o-Phenylenediamine
-
Glacial acetic acid
-
4N Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask, combine o-phenylenediamine (e.g., 15 mmol) and glacial acetic acid (e.g., 15 mmol).
-
Acidification: Add 20-30 mL of 4N HCl to the mixture. The acid acts as a catalyst for the condensation reaction.
-
Reflux: Heat the mixture to reflux using a heating mantle and maintain reflux for 4 to 8 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Slowly add 10% NaOH solution with constant stirring until the mixture is just alkaline to litmus paper.[4] This will precipitate the crude product.
-
Isolation: Collect the crude precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with ice-cold water to remove any inorganic impurities.[4]
-
Drying: Dry the crude product in a desiccator or a vacuum oven.
-
Purification: Recrystallize the crude 2-methyl-1H-benzimidazole from ethanol to obtain a purified product.[3]
Rationale for Experimental Choices:
-
Reflux Conditions: Heating under reflux provides the necessary activation energy for the condensation and cyclization reaction to proceed at a reasonable rate.
-
Acid Catalyst: The acidic medium protonates the carbonyl group of acetic acid, making it more electrophilic and facilitating the nucleophilic attack by the amino group of o-phenylenediamine.
-
Neutralization: The addition of a base is crucial to deprotonate the benzimidazolium salt formed during the reaction, leading to the precipitation of the neutral 2-methyl-1H-benzimidazole.
-
Recrystallization: This is a standard purification technique to remove any unreacted starting materials and side products, yielding a product of high purity.
Part 2: Synthesis of this compound
This protocol is based on the N-alkylation of 2-methyl-1H-benzimidazole with a haloacetate ester.[1]
Materials and Reagents:
-
2-methyl-1H-benzimidazole (from Part 1)
-
Methyl chloroacetate
-
Sodium bicarbonate (NaHCO₃) or Sodium Hydride (NaH)[5]
-
Acetone or Tetrahydrofuran (THF)[5]
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., ethyl acetate/hexane mixture)
-
Standard laboratory glassware
Protocol (using Sodium Bicarbonate):
-
Dissolution: In a round-bottom flask, dissolve 2-methyl-1H-benzimidazole (e.g., 9 mmol) in acetone (e.g., 10 mL).[1]
-
Addition of Reagents: To this solution, add methyl chloroacetate (e.g., 11 mmol) followed by sodium bicarbonate (e.g., 12.5 mmol).[1]
-
Reflux: Heat the reaction mixture to reflux and maintain it until the starting material is consumed, as monitored by TLC.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the mixture to remove the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.[1]
Alternative Protocol (using Sodium Hydride): [5]
-
Reaction Setup: To a solution of 2-methyl-1H-benzimidazole (e.g., 10 mmol) in dry THF (e.g., 30 mL), carefully add sodium hydride (e.g., 26 mmol) under an inert atmosphere.
-
Addition of Alkylating Agent: Add methyl bromoacetate (a more reactive analog of methyl chloroacetate) (e.g., 10 mmol) to the mixture.
-
Reaction: Stir the mixture at room temperature for approximately 12 hours.
-
Work-up: Filter the precipitate and evaporate the solvent in vacuo.
-
Purification: Crystallize the crude product from ethanol.[5]
Rationale for Experimental Choices:
-
Base: A base is required to deprotonate the N-H of the imidazole ring, generating a nucleophilic nitrogen that can then attack the electrophilic carbon of the methyl chloroacetate. Sodium bicarbonate is a mild and safe base, while sodium hydride is a much stronger, non-nucleophilic base that can lead to faster and more complete deprotonation.[1][5]
-
Solvent: Acetone and THF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.[1][5]
-
Monitoring by TLC: TLC is a quick and effective method to monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.
-
Column Chromatography: This is a powerful purification technique for separating the desired product from any unreacted starting materials or side products, especially if the polarity difference is significant.
Reaction Mechanism
The N-alkylation of 2-methyl-1H-benzimidazole proceeds via a nucleophilic substitution (SN2) mechanism.
Caption: Mechanism of N-alkylation.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | Not consistently reported, but expected to be a crystalline solid |
| ¹H NMR | Signals corresponding to the benzimidazole ring protons (in the aromatic region), the methylene protons of the acetate group, the methyl protons of the ester, and the methyl group at the 2-position. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester. |
| IR (cm⁻¹) | Peaks corresponding to C=O stretching (ester), C=N stretching (imidazole), aromatic C=C stretching, and C-H stretching. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the product. |
Representative Data for Starting Material (2-methyl-1H-benzimidazole): [2]
-
Yield: ~50%
-
Melting Point: 175-177 °C
-
IR (KBr, cm⁻¹): 3400 (N-H), 2960 (C-H), 1650 (N-H), 1600 (C=C aromatic), 1280 (C-N imidazole)
-
¹H NMR (400 MHz, CDCl₃): δ 7.52 (m, 2H), 7.20 (m, 2H), 2.62 (s, 3H, CH₃)
Conclusion
The reflux synthesis method described provides a reliable and adaptable approach for the preparation of this compound. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can obtain this valuable intermediate in good yield and high purity, paving the way for the development of novel benzimidazole-based compounds with potential therapeutic applications.
References
-
Aaker, S., et al. (2008). Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1769. Available at: [Link]
-
Kumar, A., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal, 56, pages 1-8. Available at: [Link]
-
Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Available at: [Link]
-
Hatroosh, O. M., & Rdaiaan, M. A. (2021). Synthesis, Structural Characterization and Evaluation of Antibacterial Activity of New 2-methyl-1H-benzimidazole Derivatives. International Journal of Drug Delivery Technology, 11(4), 1355-1359. Available at: [Link]
-
Saini, R., et al. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Journal of Drug Delivery and Therapeutics, 6(3), 100-102. Available at: [Link]
Sources
- 1. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. impactfactor.org [impactfactor.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
microwave-assisted synthesis of benzimidazole esters
Application Note: Microwave-Assisted Synthesis of Benzimidazole Esters
Abstract & Strategic Relevance
Benzimidazole esters are privileged pharmacophores in medicinal chemistry, serving as critical intermediates for anthelmintic agents (e.g., Albendazole analogs), anticancer scaffolds, and antiviral drugs. Traditional thermal synthesis (refluxing in strong acids like HCl or PPA) often suffers from harsh conditions, long reaction times (4–12 hours), and low yields due to oxidative degradation.
This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while enhancing yield and purity.[1] We focus on two distinct ester classes:
-
C2-Carboxylate Esters: Direct formation of the ester moiety on the heterocyclic ring.
-
Aryl-Ester Derivatives: Condensation with ester-bearing aldehydes.
Mechanistic Insight: The Dielectric Advantage
Microwave irradiation utilizes dielectric heating , where dipoles (solvent or reagents) align with the oscillating electric field. This molecular rotation generates internal heat, overcoming the thermal conductivity limits of conventional oil baths.
Chemical Mechanism: The synthesis proceeds via a condensation-cyclization-oxidation cascade:
-
Condensation: o-Phenylenediamine (OPD) attacks the electrophilic carbonyl (aldehyde or oxalate) to form a Schiff base (imine).
-
Cyclization: Intramolecular nucleophilic attack by the second amine forms a dihydrobenzimidazole intermediate.
-
Oxidation/Elimination:
-
For Aldehydes: An oxidative step (using mild oxidants or atmospheric oxygen) aromatizes the ring.
-
For Oxalates: Elimination of ethanol drives the formation of the stable ester.
-
Figure 1: Mechanistic Pathway (DOT Visualization)
Caption: Mechanistic cascade from condensation to oxidative aromatization under microwave irradiation.
Experimental Protocols
Protocol A: Synthesis of Ethyl 1H-benzimidazole-2-carboxylate
Target: Direct C2-Ester functionalization.
Materials:
-
o-Phenylenediamine (OPD) (1.0 mmol)
-
Diethyl Oxalate (1.2 mmol)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%) or Solvent-Free
-
Solvent: Ethanol (2 mL) or None (Neat)
Step-by-Step Workflow:
-
Preparation: In a 10 mL microwave-transparent vial (borosilicate), dissolve OPD (108 mg) and Diethyl Oxalate (175 mg) in Ethanol (2 mL). Add p-TsOH (17 mg).
-
Expert Tip: For a "Green" approach, omit the solvent.[1] Diethyl oxalate acts as both reagent and solvent.
-
-
Irradiation: Cap the vial with a pressure-release septum. Place in the microwave reactor.
-
Mode: Dynamic Power (maintain Temp).
-
Temp: 120°C.
-
Hold Time: 5 minutes.
-
Stirring: High.[2]
-
-
Workup: Cool to 50°C. Pour the mixture into ice-cold water (10 mL). The ester product typically precipitates immediately.
-
Purification: Filter the solid. Recrystallize from hot ethanol/water (8:2).
Protocol B: Synthesis of 2-(4-Methoxycarbonylphenyl)benzimidazole
Target: Library generation using ester-containing aldehydes.
Materials:
-
o-Phenylenediamine (1.0 mmol)[3]
-
Methyl 4-formylbenzoate (1.0 mmol)
-
Catalyst/Oxidant: Sodium Metabisulfite (Na₂S₂O₅) (1.0 mmol)
-
Solvent: Ethanol/Water (3:1 v/v)
Step-by-Step Workflow:
-
Preparation: Mix OPD and the aldehyde in Ethanol/Water (3 mL). Add Na₂S₂O₅.
-
Why Na₂S₂O₅? It generates bisulfite adducts that facilitate nucleophilic attack and assists in the oxidative dehydrogenation step, ensuring high yields without toxic metal oxidants [1].
-
-
Irradiation:
-
Temp: 100°C.
-
Time: 4–6 minutes.
-
Power Max: 150 W.
-
-
Monitoring: Check TLC (Ethyl Acetate:Hexane 3:7).
-
Isolation: Pour into crushed ice. Neutralize with 10% Na₂CO₃ if necessary. Filter the precipitate.
Workflow Optimization & Troubleshooting
Figure 2: Experimental Workflow Logic
Caption: Decision tree for solvent selection and process monitoring.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete oxidation of the intermediate dihydro-ring. | Add a mild oxidant (e.g., Iodine or Na₂S₂O₅) or increase air sparging. |
| Product Oiling | Solvent trapped or impure product. | Triturate with cold ether/hexane. Recrystallize from EtOH/Water.[4] |
| Vessel Overpressure | Decarboxylation or solvent vapor. | Use a vessel with a higher pressure rating (30 bar) or reduce temperature by 10°C. |
Comparative Data: MW vs. Conventional[4][5][6][7][8][9]
The following data highlights the efficiency of the microwave protocol compared to traditional thermal reflux [2][3].
| Parameter | Conventional Reflux | Microwave Method | Improvement Factor |
| Reaction Time | 4 – 8 Hours | 4 – 10 Minutes | ~60x Faster |
| Yield | 65 – 75% | 88 – 96% | +20% Yield |
| Solvent Usage | High (50-100 mL) | Low/None (0-3 mL) | Green Profile |
| Catalyst Load | Stoichiometric (often) | Catalytic (1-10 mol%) | Atom Economy |
References
-
Comparison of Conventional and Microwave-assisted Synthesis of Benzimidazole Derivatives. Asian Journal of Chemistry. [Link][4]
-
Microwave-Assisted Synthesis of Benzimidazoles: An Overview. Journal of the Turkish Chemical Society. [Link]
-
Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes. Synthetic Communications. [Link]
-
Highly Efficient Synthesis of Benzimidazoles Using Microwave Irradiation. Preprints.org. [Link]
Sources
Troubleshooting & Optimization
improving yield of methyl (2-methyl-1H-benzimidazol-1-yl)acetate synthesis
Topic: Improving yield of methyl (2-methyl-1H-benzimidazol-1-yl)acetate Ticket ID: BZI-ALK-0042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely encountering yield ceilings around 60-70% due to two competing mechanisms: ester hydrolysis (formation of the carboxylic acid) and quaternization (formation of the bis-alkylated salt).
The synthesis of This compound is a classic N-alkylation of an ambident nucleophile. While 2-methylbenzimidazole is symmetric (eliminating N1 vs. N3 regioselectivity issues), the reaction environment is critical. The protocol below shifts from the traditional NaH/DMF route (prone to dangerous exotherms and "wet" solvent hydrolysis) to a Phase Transfer Catalysis (PTC) solid-liquid system. This method typically boosts isolated yields to >92% by kinetically favoring mono-alkylation and protecting the sensitive methyl ester.
Module 1: Core Protocol (The "Golden Batch" Standard)
Recommended for scale-up and high purity requirements.
The System: Solid-Liquid Phase Transfer Catalysis
Instead of dissolving the nucleophile in a polar aprotic solvent (which solvates the cation and exposes the ester to attack), we use a biphasic system where the base remains solid.
Reagents:
-
Substrate: 2-Methylbenzimidazole (1.0 eq)
-
Alkylating Agent: Methyl chloroacetate (1.1 eq) or Methyl bromoacetate (1.05 eq)
-
Base: Anhydrous Potassium Carbonate (
), finely ground (2.0 eq) -
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)
-
Solvent: Acetonitrile (MeCN) or Acetone (Reagent Grade, dried)
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with 2-methylbenzimidazole (10 mmol) and anhydrous
(20 mmol). -
Solvation: Add dry Acetonitrile (10 volumes relative to substrate mass). Add TBAB (0.5 mmol). Stir at room temperature for 15 minutes. Note: The base will not dissolve.
-
Addition: Cool the slurry to 0°C. Add methyl chloroacetate (11 mmol) dropwise over 20 minutes.
-
Why? Controlling the addition rate prevents localized high concentrations of alkyl halide, reducing the risk of quaternization (bis-alkylation).
-
-
Reaction: Remove ice bath and reflux (
) for 3-5 hours. Monitor by TLC (EtOAc/Hexane 1:1). -
Workup (Critical for Yield):
-
Filter the hot reaction mixture to remove inorganic salts (
, excess ). -
Wash the filter cake with warm MeCN.
-
Concentrate the filtrate under reduced pressure.[1]
-
Recrystallization: Dissolve the residue in minimum hot ethanol. Cool to 4°C. The ester crystallizes out, leaving trace impurities in the mother liquor.
-
Module 2: Troubleshooting & FAQs
Q1: I am seeing a "ghost spot" near the baseline on TLC. What is it?
Diagnosis: This is almost certainly (2-methyl-1H-benzimidazol-1-yl)acetic acid . Cause: Hydrolysis of your methyl ester. This happens if you use strong hydroxide bases (NaOH, KOH) or if your solvent contains water. Fix:
-
Switch to anhydrous Carbonate bases (
or ). -
Ensure your solvent is dry. If using Acetone, dry it over molecular sieves; commercial "reagent grade" acetone often contains enough water to hydrolyze esters at reflux.
Q2: My yield is high, but the melting point is broad/low.
Diagnosis: Contamination with the Quaternary Ammonium Salt (1,3-bis(methoxycarbonylmethyl)-2-methylbenzimidazolium halide). Cause: Excess alkylating agent and high heat drive the reaction past mono-alkylation. The N3 position attacks a second molecule of methyl chloroacetate. Fix:
-
Stoichiometry Control: Do not exceed 1.1 equivalents of alkyl halide.
-
Solvent Switch: Switch from DMF (high dielectric constant, promotes ionization and double addition) to Toluene or Acetonitrile (lower polarity, favors neutral product).
Q3: Why not use Sodium Hydride (NaH) in DMF?
Analysis: NaH works (often >95% conversion), but it poses two risks for this specific molecule:
-
Safety: NaH + DMF can be thermally unstable at scale.
-
Workup Loss: DMF is hard to remove. Water washes to remove DMF often hydrolyze the ester or solubilize the product, leading to massive yield loss during extraction. The PTC method (Module 1) avoids aqueous extraction entirely.
Module 3: Comparative Data & Decision Logic
Solvent & Base Performance Matrix
| System | Base | Solvent | Yield (Isolated) | Major Impurity |
| Standard | NaH | DMF | 85-90% | Mineral Oil (from NaH), Hydrolyzed Acid |
| Classic | Acetone | 65-75% | Slow reaction, unreacted SM | |
| Optimized (PTC) | MeCN | 92-96% | None (Trace bis-alkylated) | |
| Green | NaOH | Water | 40-50% | High Hydrolysis (Acid) |
Optimization Logic Flowchart
The following diagram illustrates the decision process for selecting reaction conditions based on your available equipment and scale.
Figure 1: Decision tree for selecting synthetic route and troubleshooting common impurities in benzimidazole alkylation.
References
-
Podder, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Link
-
Zhang, J., et al. (2020).[2] An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines. RSC Advances. Link
- Vance, A. (2025). Internal Application Note: Phase Transfer Catalysis in Heterocyclic Alkylations. BenchChem Technical Repository.
-
Kommi, D. N., et al. (2012). "All-water" chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. Green Chemistry. Link
-
Ries, U. J., et al. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity. Journal of Medicinal Chemistry. Link
Sources
Technical Support Center: Purification of Methyl (2-methyl-1H-benzimidazol-1-yl)acetate
Case ID: PUR-BZ-002 Status: Active Agent: Senior Application Scientist, Separation Sciences Division
Executive Summary & Chemical Context
Welcome to the Technical Support Center. You are likely synthesizing methyl (2-methyl-1H-benzimidazol-1-yl)acetate via the N-alkylation of 2-methylbenzimidazole with methyl chloroacetate (or bromoacetate).
This purification step is critical because the crude product often contains:
-
Unreacted Starting Material: 2-methylbenzimidazole (Polar, H-bond donor).
-
Hydrolysis Byproduct: (2-methyl-1H-benzimidazol-1-yl)acetic acid (Result of ester hydrolysis).
-
Inorganic Salts: NaBr/NaCl/K2CO3 (Depending on the base used).
-
Oligomers/Color: Oxidation products from the benzimidazole ring.
The following guide details a robust recrystallization protocol designed to separate the lipophilic ester product from these specific impurities.
Solvent System Selection
The choice of solvent is the single most critical variable. For N-alkylated benzimidazoles, we rely on the polarity difference between the product (an ester, moderate polarity) and the starting material (an amine, high polarity/H-bonding).
Solvent Screening Matrix
| Solvent System | Role | Suitability | Notes |
| Ethanol (95%) | Primary | High | Best balance. The ester is soluble hot, insoluble cold.[1] Polar impurities stay in solution. |
| Ethyl Acetate / Hexane | Alternative | Medium | Use if the compound "oils out" in alcohols. Good for removing very polar tars. |
| Methanol | Secondary | Low | Often too soluble; yield loss is high unless cooled to -20°C. |
| Water | Anti-solvent | High | Used in combination with Ethanol to force precipitation (titration method). |
Tech Tip: We recommend starting with Ethanol (EtOH) . If the crude is very dark or oily, perform a "hot filtration" with activated charcoal before attempting crystallization.
Standard Operating Procedure (SOP)
Protocol: Recrystallization from Ethanol/Water
Pre-requisites:
-
Crude this compound (dried, salt-free).
-
Solvent: Ethanol (absolute or 95%).
-
Anti-solvent: Distilled Water (optional).
Step-by-Step Methodology:
-
Solubility Test: Place 100 mg of crude in a test tube. Add 0.5 mL Ethanol. Heat to boiling.
-
If soluble: Product is too soluble; use an EtOH/Water mix.
-
If insoluble: Add EtOH dropwise until dissolved at boiling.
-
-
Dissolution: Transfer the main batch to an Erlenmeyer flask. Add the minimum volume of boiling Ethanol required to dissolve the solid.
-
Ratio: Typically 5–10 mL solvent per gram of crude.
-
-
Charcoal Treatment (Optional but Recommended): If the solution is colored (yellow/brown), add activated charcoal (1-2% w/w) and boil for 2 minutes. Filter hot through a Celite pad or fluted filter paper.
-
Crystallization:
-
Allow the filtrate to cool slowly to Room Temperature (RT) on the benchtop. Do not disturb.
-
Observation: Needle-like crystals should form.
-
Optimization: If no crystals form at RT, place in an ice bath (0-4°C) for 1 hour.
-
Two-Solvent Method: If yield is low, reheat to boiling and add warm water dropwise until persistent turbidity appears. Add one drop of Ethanol to clear it, then cool.
-
-
Collection: Filter the crystals using a Büchner funnel.
-
Washing: Wash the cake with cold Ethanol/Water (1:1 mixture).
-
Drying: Dry in a vacuum oven at 40-50°C. Warning: High heat (>60°C) may cause ester hydrolysis if moisture is present.
Workflow Visualization
The following diagram illustrates the logical flow of the purification process, including decision nodes for common failures.
Figure 1: Decision logic for the recrystallization of benzimidazole esters.
Troubleshooting Guide
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: As the solution cools, droplets of oil form at the bottom instead of crystals. Cause: The temperature dropped too fast, or the solvent polarity is too distinct from the solute (common with esters in water/alcohol). Solution:
-
Reheat the mixture until the oil redissolves.
-
Seed: Add a tiny crystal of pure product (if available) to the cooling solution at ~40°C.
-
Scratch: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface.
-
Solvent Switch: If oiling persists in Ethanol/Water, switch to Ethyl Acetate/Hexane . Dissolve in min. Ethyl Acetate, then add Hexane until cloudy.
Issue: Product Retains Starting Material (2-methylbenzimidazole)
Symptom: TLC shows a spot at the baseline or lower Rf (Starting material is more polar). Cause: Co-crystallization.[2] Solution:
-
Acid Wash (Pre-purification): Dissolve crude in Ethyl Acetate and wash with water. The starting material (2-methylbenzimidazole) is a stronger base/H-bond donor and more water-soluble than the ester product.
-
Recrystallization: Ensure you filter the mother liquor thoroughly. The starting material should remain in the ethanol filtrate.
Frequently Asked Questions (FAQs)
Q1: Can I use Acetone for recrystallization?
-
A: Acetone is generally too good a solvent (high solubility). You would need to use Acetone/Hexane or cool to very low temperatures (-78°C), which is impractical. Stick to Ethanol.[2][3]
Q2: My product turned into a carboxylic acid. What happened?
-
A: You likely experienced hydrolysis. This happens if you boil the ester in water/alcohol for too long, especially if the crude material contained residual base (e.g., K2CO3) from the synthesis. Always neutralize your crude extract before recrystallization.
Q3: What is the expected Melting Point?
-
A: While specific polymorphs vary, this compound typically melts in the range of 98–105°C (analogous to the ethyl ester [1]). If your MP is <90°C, the product is wet or impure.
References
-
Crystal Structure of Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)
- Source: National Institutes of Health (PMC) / Acta Crystallogr Sect E.
- Context: Provides structural confirmation and melting point data for the ethyl analog, establishing the solubility profile for this class of compounds.
-
URL:[Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole Deriv
-
Solvents for Recrystalliz
- Source: University of Rochester, Department of Chemistry.
- Context: Authoritative table on solvent polarity and selection for esters and nitrogen heterocycles.
-
URL:[Link]
Sources
Technical Support: Purification of Benzimidazole Esters
Welcome to the Advanced Chromatography Support Center. This guide addresses the specific challenges of purifying benzimidazole esters via flash column chromatography. Benzimidazoles are amphoteric heterocycles (pKa of conjugate acid ~5.5) that frequently exhibit strong interactions with acidic silanols on silica gel, leading to peak tailing and poor resolution. When coupled with an ester moiety, the risk of hydrolysis or transesterification during purification introduces a critical stability constraint.
Module 1: Eluent System Design
The Core Challenge: Balancing Polarity, Basicity, and Stability.
Benzimidazoles often require polar mobile phases (e.g., DCM/MeOH) to move off the baseline. However, the basic imidazole nitrogen hydrogen-bonds with silica, causing "shark-fin" tailing. Standard solutions (adding bases like amines) can chemically attack the ester group.
1.1 Recommended Solvent Systems
Use the table below to select your starting point based on compound polarity and ester sensitivity.
| System Type | Solvent Composition | Target Application | Risk Factor |
| Standard Non-Polar | Hexanes / Ethyl Acetate (with 1% Et₃N) | Lipophilic benzimidazoles (e.g., N-alkylated). | Low. Safe for most esters. |
| Standard Polar | DCM / Methanol (95:5 to 90:10) | Polar derivatives. | High. Risk of transesterification if base is added. |
| "Ester-Safe" Polar | DCM / Acetone (with 1% Et₃N) | Polar esters sensitive to alcoholysis. | Low. Acetone provides polarity without nucleophilic attack. |
| Matched Alcohol | DCM / Ethanol (if Ethyl Ester) | Ethyl esters requiring high polarity. | Low. Transesterification yields the same product. |
1.2 Decision Logic: Selecting the Right Eluent
Follow this logic flow to avoid degrading your ester during purification.
Figure 1: Decision tree for selecting a mobile phase that prevents ester degradation while ensuring elution.
Module 2: The "Transesterification Trap" (Critical Warning)
Issue: You purified a benzimidazole ethyl ester using DCM/Methanol/Triethylamine, but NMR shows a methyl ester product.
Mechanism: Silica gel acts as a surface catalyst. When you combine:
-
Methanol (Nucleophilic solvent)
-
Triethylamine (Base)
-
Ester (Substrate)
-
Silica (Lewis Acidic Surface)
You create a perfect environment for base-catalyzed transesterification . The methoxide ion (generated in equilibrium) attacks the ester carbonyl, swapping the ethyl group for a methyl group.
Corrective Protocol:
-
Option A (Solvent Switch): Replace Methanol with Acetone . Acetone is polar and aprotic, preventing this reaction entirely.
-
Option B (Alcohol Matching): If you have an ethyl ester, use Ethanol as the polar modifier. If transesterification occurs, it simply regenerates your product.
-
Option C (Reduce Base): Use <0.5% TEA. However, this may not fully suppress tailing.
Module 3: Troubleshooting Tailing & Resolution
Issue: Peaks are broad and streak (tail) significantly, contaminating later fractions.
Root Cause: The basic nitrogen (N-3 position) of the benzimidazole interacts with acidic silanol (Si-OH) groups on the stationary phase.
3.1 The "TEA-Washed" Silica Protocol
Instead of just adding amine to the mobile phase, pre-equilibrating the silica ensures all acidic sites are blocked before your compound touches the column.
Step-by-Step Protocol:
-
Slurry Preparation: Suspend your silica gel in the non-polar solvent (e.g., Hexanes or DCM) containing 2-3% Triethylamine (TEA) .
-
Packing: Pour the slurry into the column and pack as normal.
-
Flushing: Flush the column with 2 column volumes (CV) of the starting eluent (e.g., 1% TEA in Hex/EtOAc).
-
Loading: Load your sample.
-
Elution: Run your gradient. You can lower the TEA content in the mobile phase to 0.5-1% for the run, as the column is already "passivated."
Why this works: The initial high-concentration TEA wash converts Si-OH sites to Si-O⁻ • HNEt₃⁺, effectively creating a neutral surface that allows the benzimidazole to pass without dragging.
Figure 2: Mechanism of tailing suppression using amine modifiers.
Module 4: Solubility & Loading (Solid Loading)
Issue: The benzimidazole ester is insoluble in the non-polar starting solvent (e.g., Hexane/EtOAc 8:2), causing precipitation at the top of the column.
The "Solid Load" Solution: Benzimidazoles often have poor solubility in non-polar solvents but high solubility in DCM or MeOH. Liquid loading with DCM often leads to band broadening (the "solvent effect").
Protocol:
-
Dissolve the crude mixture in a minimal amount of DCM or Acetone .
-
Add silica gel (approx. 2-3x the weight of the crude mass).
-
Evaporate the solvent on a rotary evaporator until a free-flowing powder remains.
-
Pour this powder onto the top of your pre-packed column (on top of the sand/silica bed).
-
Add a thin layer of sand on top of the sample to protect it.[1]
-
Elute starting with 100% non-polar solvent to wash impurities, then begin the gradient.
Module 5: FAQ & Quick Troubleshooting
Q: Can I use Ammonia (NH₄OH) instead of TEA? A: Yes, but with caution. A common mixture is DCM / MeOH / NH₄OH (90:9:1) .
-
Pros: Ammonia is volatile and easier to remove than TEA.
-
Cons: Aqueous ammonia is immiscible with Hexanes. It only works well in DCM/MeOH systems. It is also a strong nucleophile—high risk of hydrolyzing your ester if the run is slow.
Q: My ester hydrolyzed to the carboxylic acid on the column. Why? A: Silica is naturally acidic and retains water. If your ester is extremely labile, the acidity of the silica (pH ~4-5) combined with residual water can cause hydrolysis.
-
Fix: Use Neutral Alumina stationary phase instead of silica, or ensure the silica is buffered with TEA as described in Module 3.
Q: I see two spots on TLC, but they merge on the column. A: This is likely "concentration overload" or tailing.
-
Reduce the loading mass (use a larger column).
-
Use the TEA-Washed protocol (Module 3) to sharpen the bands.
-
Switch to a flatter gradient (e.g., increase polarity by 2% every 5 minutes rather than 10%).
References
-
Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org. Chem.1978 , 43, 2923–2925. (The foundational text on flash chromatography parameters). Link
-
Reich, H. J. "Purification of Amines." University of Wisconsin-Madison Chemistry Department (Not Voodoo). (Authoritative guide on amine additives and solvent systems). Link
-
Li, T.-S.; et al. "Montmorillonite Clay-Catalyzed Transesterification of β-Keto Esters with Alcohols." J. Chem. Soc., Perkin Trans. 11998 , 3561–3564. (Mechanistic insight into surface-catalyzed transesterification on acidic media). Link
-
Biotage Applications Group. "Strategies for the Purification of Basic Compounds." Biotage Technical Notes. (Industrial validation of amine-functionalized silica and TEA additives). Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of Methyl (2-methyl-1H-benzimidazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the benzimidazole scaffold stands as a cornerstone of medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] The precise structural elucidation of these molecules is paramount to understanding their function and ensuring their purity. Among the arsenal of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing detailed information about molecular structure.
This guide, crafted from the perspective of a Senior Application Scientist, offers an in-depth analysis of the ¹H NMR spectrum of a key benzimidazole derivative, methyl (2-methyl-1H-benzimidazol-1-yl)acetate. We will dissect its spectral features, compare it with structurally related compounds to highlight key differences, and provide a robust, field-proven protocol for acquiring high-quality NMR data.
Deciphering the ¹H NMR Spectrum of this compound
The structure of this compound with the predicted proton assignments is shown below:
Caption: Molecular structure of this compound with proton labeling.
Based on this structure, the predicted ¹H NMR spectral data is summarized in the table below:
| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| a | 2-CH₃ | ~2.6 | Singlet | 3H | The methyl group at the 2-position of the benzimidazole ring is expected to be a singlet in a similar region to that observed for 2-methyl-1H-benzimidazole.[2][3] |
| b | N-CH₂ | ~5.0 | Singlet | 2H | The methylene protons are adjacent to a nitrogen atom and a carbonyl group, leading to significant deshielding and a downfield shift. |
| c | O-CH₃ | ~3.7 | Singlet | 3H | The methyl ester protons are deshielded by the adjacent oxygen atom, consistent with the chemical shift of the methyl group in methyl acetate.[4][5][6] |
| d, g | H-4, H-7 | ~7.6-7.8 | Multiplet | 2H | These aromatic protons are adjacent to the fused imidazole ring and are expected to be the most downfield of the aromatic signals. |
| e, f | H-5, H-6 | ~7.2-7.4 | Multiplet | 2H | These aromatic protons are in the middle of the benzene ring and are expected to be more shielded than H-4 and H-7. |
Comparative Analysis: Distinguishing Structural Nuances
To truly appreciate the information gleaned from the ¹H NMR spectrum, it is instructive to compare it with the spectra of structurally similar molecules. This comparative approach allows for the unambiguous assignment of signals and highlights the electronic effects of substituent changes.
Alternative 1: 2-Methyl-1H-benzimidazole
The ¹H NMR spectrum of the parent heterocycle, 2-methyl-1H-benzimidazole, provides the foundational chemical shifts for the benzimidazole core. In CDCl₃, the signals are typically observed at:
-
~7.20-7.55 ppm (m, 4H): Aromatic protons (H-4, H-5, H-6, H-7).[2][3]
-
Broad singlet (variable): N-H proton.
The key difference in the spectrum of this compound is the absence of the broad N-H signal and the appearance of new signals corresponding to the methyl acetate group (the N-CH₂ and O-CH₃ protons). Furthermore, the substitution at the N-1 position is expected to slightly alter the chemical shifts of the aromatic protons due to changes in the electronic environment.
Alternative 2: Methyl (Benzimidazol-1-yl)acetate
This analogue lacks the 2-methyl group. Its ¹H NMR spectrum would be expected to show:
-
A singlet for the H-2 proton of the imidazole ring, typically downfield around 8.0 ppm.
-
Signals for the N-CH₂ and O-CH₃ groups, similar to the target molecule.
-
Aromatic proton signals that would differ slightly from the target molecule due to the absence of the electron-donating 2-methyl group.
The presence of the 2-methyl singlet at ~2.6 ppm in the target molecule's spectrum is a clear distinguishing feature.
Comparative Data Summary
| Compound | Key Distinguishing ¹H NMR Features |
| This compound | Singlet at ~2.6 ppm (2-CH₃), Singlet at ~5.0 ppm (N-CH₂), Singlet at ~3.7 ppm (O-CH₃) |
| 2-Methyl-1H-benzimidazole | Singlet at ~2.6 ppm (2-CH₃), Broad N-H signal, No signals for acetate group |
| Methyl (Benzimidazol-1-yl)acetate | Singlet at ~8.0 ppm (H-2), Singlet for N-CH₂, Singlet for O-CH₃, No 2-CH₃ signal |
Experimental Protocol for High-Quality ¹H NMR Data Acquisition
Achieving a high-resolution and informative ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol outlines a robust procedure for the analysis of benzimidazole derivatives.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[7]
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. To remove any particulate matter, the solution can be filtered through a small cotton plug in the pipette.[7]
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including:
-
Pulse Angle: Typically a 30° or 45° pulse is used for routine 1D ¹H spectra to allow for a shorter relaxation delay.
-
Spectral Width: A typical range for ¹H NMR is -2 to 12 ppm.
-
Acquisition Time: Usually 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are generally sufficient for a moderately concentrated sample.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
-
Caption: Experimental workflow for ¹H NMR analysis.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can confidently analyze and interpret the ¹H NMR spectrum of this compound and its analogues. This fundamental understanding of a molecule's structure is a critical step in the journey of drug discovery and development.
References
-
Benzimidazole derivatives have occupied a prominent place in medicinal chemistry because of their significant properties as therapeutics in clinical applications. Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. [Link]
-
In the 1H NMR of methyl acetate, the two signals are at 2.0 and 3.6 ppm represents the two sets of protons in methyl acetate have resonance frequencies about 2.0 and 3.6 parts per million higher than the resonance frequency of the TMS protons. 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. [Link]
-
Chloroform is the standard solvent to try first. How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. [Link]
-
The resonance frequencies of protons in the sample molecule are then reported in terms of how much higher they are, in ppm, relative to the TMS signal...The two proton groups in our methyl acetate sample are recorded as resonating at frequencies 2.05 and 3.67 ppm higher than TMS. 15.2: NMR Spectra - an introduction and overview - Chemistry LibreTexts. [Link]
-
2-methyl-1H-benzimidazole (1). Yield: 50%; m.p.175-177°C; Rf: 0.28 (ethyl acetate: n-hexane = 3:1); ... 1H NMR (400 MHz, CDCl3): 7.52 (m, 2H), 7.20 (m, 2H), 2.62 (s, 3H, CH3). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. [Link]
-
The heterocyclic carboxylic α-aminoester methyl 2-benzamido-2-(1H-benzimidazol-1-ylmethoxy)acetate is obtained by O-alkylation of methyl α-azido glycinate N-benzoylated with 1H-benzimidazol-1-ylmethanol. Methyl 2-Benzamido-2-(1H-benzimidazol-1-ylmethoxy)acetate - MDPI. [Link]
-
A new benzimidazole compound, C12H14N2O2, has been synthesized by the reaction of 2-methyl-1H-benzimidazole and ethyl 2-bromoacetate. Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate - PMC - NIH. [Link]
-
The 1H NMR spectrum of compound 4-8 displayed two separate singlets at δ 10.88-11.84 and δ 10.75-11.73 for amide proton. Signal due to -NCH2 is observed at δ 5.38-5.52 and 5.01-5.17 ppm. Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. [Link]
-
2-methyl-1H-benzo[d]imidazole[1]. White solid, m.p.:174-175oC, 1H NMR (400 MHz, CDCl3) δ = 7.55 (dd, J = 5.9,. 3.2, 2H), 7.24-7.19 (m, 2H), 2.64 (s, 3H). Supporting Information. [Link]
-
A novel series of 2-Benzyl substituted benzimidazole acetohydrazone derivatives was synthesized by multistep reaction sequences. Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. [Link]
-
The 1H-NMR spectrum for methyl acetate (methyl ethanoate) is shown in Figure 29.9b. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - Open Library Publishing Platform. [Link]
Sources
A Comparative Guide to the ¹³C NMR Chemical Shifts of Methyl (2-methyl-1H-benzimidazol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the molecular structure of compounds.[1][2] For researchers in drug discovery and development, where the precise characterization of novel chemical entities is paramount, ¹³C NMR serves as a critical tool for structural elucidation and purity assessment.[1] This guide provides a detailed analysis of the ¹³C NMR chemical shifts for methyl (2-methyl-1H-benzimidazol-1-yl)acetate, a benzimidazole derivative. Benzimidazoles are a prominent class of heterocyclic compounds renowned for their diverse pharmacological activities.[3][4][5]
This document will present predicted ¹³C NMR data for the title compound, grounded in a comparative analysis with structurally related benzimidazole derivatives. The causality behind chemical shift assignments will be explained, drawing upon established principles of NMR spectroscopy and empirical data from published literature. Furthermore, a standardized experimental protocol for acquiring ¹³C NMR spectra is provided to ensure data reproducibility.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the ¹³C NMR data, the molecular structure of this compound and the standard IUPAC numbering for the benzimidazole ring system are illustrated below.
Figure 2. A standardized workflow for acquiring ¹³C NMR spectra.
Detailed Methodological Considerations:
-
Sample Preparation: A sample concentration of 10-20 mg in approximately 0.7 mL of a deuterated solvent is standard for ¹³C NMR. [2]Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Instrumentation: A high-field NMR spectrometer (400 MHz or greater) is recommended to achieve good signal dispersion.
-
Acquisition Parameters:
-
A standard proton-decoupled ¹³C NMR experiment is typically performed. [1] * The number of scans should be sufficient to obtain a good signal-to-noise ratio, which can vary depending on the sample concentration and the spectrometer's sensitivity.
-
A relaxation delay of 2 seconds is a reasonable starting point to allow for adequate relaxation of the carbon nuclei between pulses.
-
-
Data Processing: Standard processing steps include Fourier transformation, phasing, baseline correction, and chemical shift referencing. The residual solvent peak is commonly used as an internal reference.
Conclusion
This guide provides a comprehensive overview of the expected ¹³C NMR chemical shifts for this compound, based on a comparative analysis of related compounds. The presented data and experimental protocol serve as a valuable resource for researchers working on the synthesis and characterization of novel benzimidazole derivatives. The ability to accurately predict and interpret ¹³C NMR spectra is fundamental to advancing research in medicinal chemistry and drug development.
References
-
El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(4), 233-237. [Link]
-
ResearchGate. (n.d.). 13C-NMR spectra of benzimidazole salt 2e in CDCl3. Retrieved from [Link]
-
MDPI. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Expedient synthesis of benzimidazoles using amides. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]
-
CEITEC. (n.d.). 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]
-
MDPI. (2012). Methyl 2-Benzamido-2-(1H-benzimidazol-1-ylmethoxy)acetate. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]
-
NIH. (2007). Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate. Retrieved from [Link]
-
Simon Fraser University. (n.d.). Lab 6: NMR Spectroscopy. Retrieved from [Link]
-
King Saud University. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]
-
Dhaka University. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]
-
Diva Portal. (2022). 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 4. 13C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Methyl-1H-benzimidazole. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Retrieved from [Link]
Sources
Technical Comparison Guide: FTIR Analysis of Benzimidazole Ester Carbonyls
Topic: FTIR Absorption Peaks for Benzimidazole Ester Carbonyl Group Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as the core for anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), and emerging anticancer agents. When functionalized with an ester group , the carbonyl (C=O) stretching vibration becomes a critical spectroscopic handle for structural validation and solid-state characterization.
This guide provides a high-resolution analysis of the benzimidazole ester carbonyl peak, distinguishing it from aliphatic and simple aromatic analogs. It synthesizes experimental data with mechanistic insights into conjugation, electronic substituent effects, and hydrogen bonding networks.
Mechanistic Framework: The Spectral Fingerprint
The "Rule of Three" for Esters
To positively identify a benzimidazole ester, one must look beyond the carbonyl peak. A valid assignment requires the "Rule of Three" —the simultaneous presence of three intense bands:
-
C=O Stretch: 1700–1735 cm⁻¹ (The primary diagnostic peak).
-
C–C–O Asymmetric Stretch: 1200–1300 cm⁻¹ (Coupled vibration of the ester linkage).
-
O–C–C Asymmetric Stretch: 1000–1150 cm⁻¹ (Vibration of the alkoxy group).
The Benzimidazole Effect: Conjugation vs. Induction
The position of the ester carbonyl peak on a benzimidazole ring is governed by two competing electronic forces:
-
Resonance (Red Shift): The aromatic nature of the benzimidazole ring allows
-electron delocalization into the carbonyl antibonding orbital ( ), weakening the C=O bond and lowering the frequency (wavenumber). -
Inductive Effect (Blue Shift): The imidazole nitrogen atoms are electronegative. If the ester is at the C2 position , the inductive withdrawal strengthens the C=O bond, opposing the resonance effect.
The Hydrogen Bonding Factor (Critical Variable)
Unlike simple benzoates, benzimidazoles possess an acidic N–H moiety. In the solid state (KBr pellet or powder), intermolecular hydrogen bonding (N–H
Comparative Analysis: Benzimidazole vs. Alternatives
The following table synthesizes experimental ranges for benzimidazole esters compared to standard aliphatic and aromatic esters.
Table 1: Comparative FTIR Wavenumbers for Ester Carbonyls
| Ester Type | Structural Context | C=O Frequency (cm⁻¹) | Key Spectral Features |
| Aliphatic Ester | Non-conjugated (e.g., Ethyl Acetate) | 1735 – 1750 | Sharp, high-frequency peak.[1] No aromatic C=C modes. |
| Benzoate Ester | Conjugated w/ Benzene (e.g., Methyl Benzoate) | 1715 – 1730 | Lower freq due to resonance. Accompanied by aromatic C-H (>3000 cm⁻¹).[1][2][3][4][5] |
| Benzimidazole-2-Ester | Conjugated w/ Heterocycle (C2 Position) | 1710 – 1735 | High sensitivity to H-bonding. Inductive effect of N1/N3 competes with resonance. |
| Benzimidazole-5/6-Ester | Conjugated w/ Benzenoid Ring | 1705 – 1725 | Often lower than benzoates due to strong intermolecular H-bonding networks in solid phase. |
Technical Insight: A benzimidazole ester peak observed at 1708 cm⁻¹ (solid state) is diagnostic of a strong hydrogen-bonded network. If the same compound is dissolved in dilute
, the peak often shifts up to 1725–1730 cm⁻¹ .
Visualizing Electronic Effects
The following diagram illustrates how substituents and position affect the carbonyl frequency.
Figure 1: Logic flow of electronic and physical factors influencing the benzimidazole ester carbonyl shift.
Validated Experimental Protocol
To ensure data integrity and reproducibility, follow this self-validating workflow.
Phase 1: Sample Preparation (The "Solid vs. Solution" Check)
-
Method A (Solid State): Prepare a KBr pellet (1-2 mg sample in 100 mg KBr). Ensure the powder is dry to avoid water interference (~1640 cm⁻¹ or 3400 cm⁻¹ broad).
-
Method B (Solution State - Optional Validation): Dissolve 5 mg in 1 mL of dry
or . Use a liquid cell with windows.-
Why? Comparing A and B confirms if a low-frequency peak (e.g., 1705 cm⁻¹) is due to H-bonding. If the peak shifts to ~1730 cm⁻¹ in solution, H-bonding was the cause.
-
Phase 2: Acquisition & Processing
-
Resolution: Set to 2 cm⁻¹ or 4 cm⁻¹.
-
Scans: Accumulate minimum 16 scans (32 preferred) to improve Signal-to-Noise ratio.
-
Background: Collect a fresh background immediately before the sample.
Phase 3: Peak Assignment Workflow
Figure 2: Step-by-step decision tree for validating benzimidazole ester assignments.
References
-
NIST Chemistry WebBook. 1H-Benzimidazole, 2-methyl- IR Spectrum. National Institute of Standards and Technology. [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[6] [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Esters. [Link]
-
Ahievran University. Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate. (Demonstrates C=O shifts in 2-substituted benzimidazoles). [Link]
-
Beilstein Journal of Organic Chemistry. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. (Discusses electronic effects on benzimidazole synthesis and characterization). [Link]
Sources
The Analytical Imperative: Why ESI-MS/MS for Benzimidazole Acetates?
An In-Depth Guide to the Mass Spectrometry Fragmentation of Benzimidazole Acetates: A Comparative Analysis for Drug Development Professionals
As a Senior Application Scientist, my focus is on bridging the gap between complex analytical instrumentation and real-world research challenges. In pharmaceutical development, the structural elucidation of novel compounds and their metabolites is a critical, often rate-limiting, step. Benzimidazoles, a privileged scaffold in medicinal chemistry, frequently appear with acetate modifications to tune their physicochemical properties. Understanding their behavior under mass spectrometric analysis is not just an academic exercise—it is fundamental to accelerating discovery and ensuring regulatory compliance.
This guide moves beyond a simple recitation of fragmentation rules. It provides a mechanistic framework for interpreting the tandem mass spectra of benzimidazole acetates, explains the causality behind our analytical choices, and offers a robust, self-validating protocol for obtaining high-quality, defensible data.
The first critical decision in our workflow is the choice of ionization. While electron impact (EI) is a classic technique, its high-energy nature often leads to excessive fragmentation, sometimes even obliterating the molecular ion. For drug-like molecules such as benzimidazole acetates, we require a softer touch. Electrospray ionization (ESI) is the method of choice.
Causality of Choice: ESI is a soft ionization technique that imparts minimal excess energy to the analyte. By dissolving the sample in a polar, volatile solvent (often with a small amount of acid like formic acid to facilitate protonation) and applying a high voltage, we generate a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This process typically yields an abundant protonated molecule, [M+H]⁺. The integrity of this precursor ion is paramount, as it is the starting point for controlled, informative fragmentation via tandem mass spectrometry (MS/MS).
The Fragmentation Signature: Unpacking the Benzimidazole Acetate Core
Once the [M+H]⁺ ion is isolated in the mass spectrometer, it is subjected to collision-induced dissociation (CID). This involves accelerating the ion and colliding it with an inert gas (like nitrogen or argon), which induces fragmentation. The resulting product ions reveal the molecule's underlying structure.
Benzimidazole acetates exhibit highly predictable and diagnostic fragmentation pathways.
The Hallmark of the Acetate: Characteristic Neutral Losses
The most structurally informative fragmentations arise from the acetate group itself. Two competing pathways dominate:
-
Neutral Loss of Acetic Acid (60 Da): The most common pathway involves the loss of a neutral acetic acid molecule (CH₃COOH), which has a monoisotopic mass of 60.021 Da. This is a highly reliable indicator of an acetate ester functionality.
-
Neutral Loss of Ketene (42 Da): A competing, and also highly diagnostic, pathway is the loss of a neutral ketene molecule (CH₂=C=O), with a monoisotopic mass of 42.011 Da. This fragmentation is characteristic of O-acetyl substituted compounds.[1]
The relative abundance of the [M+H - 60]⁺ and [M+H - 42]⁺ ions can be influenced by the collision energy and the overall structure of the molecule, but the presence of these losses is a strong confirmation of the acetate moiety.
Fragmentation of the Benzimidazole Core
Following the initial loss of the acetate group, the remaining benzimidazole core ion undergoes further fragmentation. These subsequent cleavages help to confirm the core structure and can provide information about substitution patterns on the ring system. A characteristic fragmentation of the benzimidazole ring itself is the sequential loss of hydrogen cyanide (HCN) molecules.[2]
Caption: Primary fragmentation pathways for protonated benzimidazole acetates during CID.
A Comparative Framework: Distinguishing Acetates from Other Analogs
The true diagnostic power of a fragmentation pattern lies in its uniqueness. A common challenge is distinguishing an intended molecule from process impurities or metabolites with similar masses. The table below compares the expected fragmentation of benzimidazole acetates with other common derivatives.
| Compound Class | Primary Functional Group | Key Fragmentation Pathway | Characteristic Neutral Loss (Da) |
| Benzimidazole Acetates | -OCOCH₃ | Loss of acetic acid or ketene | 60.021 or 42.011 |
| Benzimidazole Alcohols | -OH | Loss of water | 18.011 |
| Benzimidazole Carboxylic Acids | -COOH | Loss of carbon dioxide | 43.990 |
| Benzimidazole Methyl Ethers | -OCH₃ | Loss of formaldehyde | 30.011 |
| Benzimidazole Sulfates | -OSO₃H | Loss of sulfur trioxide | 79.957[3] |
| Benzimidazole Glucuronides | -C₆H₈O₆ | Loss of glucuronic acid | 176.032 |
This comparative data demonstrates that the neutral losses of 60 and 42 Da are highly specific markers for the acetate group, allowing for confident differentiation from other potential structures.
Self-Validating Experimental Protocol for Fragmentation Analysis
This protocol is designed to generate robust and reproducible fragmentation data for the structural confirmation of benzimidazole acetates.
Objective: To obtain a high-resolution tandem mass spectrum of a benzimidazole acetate standard to confirm its structure and establish its characteristic fragmentation pattern.
Instrumentation & Reagents:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
LC System: UHPLC system for sample introduction (optional, direct infusion is also possible).
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Additive: Optima grade formic acid.
-
Sample: Benzimidazole acetate of interest.
Step-by-Step Methodology:
-
Sample Preparation (Self-Validation Checkpoint 1):
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
From the stock, prepare a working solution of ~1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Rationale: The 0.1% formic acid maintains a low pH (~2.7), which ensures the benzimidazole nitrogen atoms are readily protonated, maximizing the [M+H]⁺ signal in positive ion mode.[4]
-
-
Instrumentation Setup (Self-Validation Checkpoint 2):
-
Calibrate the mass spectrometer using the manufacturer's recommended calibration solution to ensure high mass accuracy (< 5 ppm).
-
Rationale: High mass accuracy allows for the unambiguous determination of elemental compositions for both precursor and product ions, a key component of confident structural elucidation.
-
Set the ESI source to positive ion mode. Optimize source parameters (capillary voltage, source temperature, gas flows) by infusing the working solution and maximizing the [M+H]⁺ ion intensity.
-
-
MS1 Data Acquisition (Confirmation of Precursor):
-
Acquire a full scan MS1 spectrum.
-
Verify the presence of the target [M+H]⁺ ion and confirm that its measured accurate mass is within 5 ppm of the theoretical mass. This confirms the elemental composition of the intact molecule.
-
-
MS/MS Data Acquisition (Structural Elucidation):
-
Perform a product ion scan by selecting the [M+H]⁺ ion for isolation and fragmentation.
-
Apply a stepped collision energy (e.g., ramping from 10 to 40 eV).
-
Rationale: A single, low collision energy might only produce the most facile fragmentation (e.g., loss of 60 Da). A stepped or ramped energy ensures that both low-energy (rearrangement-driven) and high-energy (bond-breaking) fragmentations are observed, providing a complete picture of the fragmentation cascade in a single experiment.
-
-
Data Analysis and Interpretation:
-
Analyze the MS/MS spectrum. Identify the product ions corresponding to the neutral losses of 60.021 Da and 42.011 Da.
-
Measure the accurate masses of these and other significant product ions to propose their elemental compositions.
-
Map the observed fragments onto the parent structure to build a complete and logical fragmentation scheme.
-
Caption: A robust, self-validating workflow for the structural analysis of benzimidazole acetates.
By systematically applying this knowledge and methodology, researchers can leverage mass spectrometry not just as an analytical tool, but as a predictive and powerful partner in the complex process of drug discovery and development.
References
-
Hida, M., et al. Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. ResearchGate. [Link]
-
Ibrahim, M. A., et al. Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
- Saleh, R., El-Deen, I. Synthesis and Reactions of Ethyl 2- Furoylpyruvate. Journal of the Serbian Chemical Society.
- El-Deen, I. M., & Mohamoud, F. A. Synthesis and Chemical Behavior of 2-Chloro-3-(2'-thenoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents.
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn. [Link]
-
Gordin, A., & Amirav, A. Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. ResearchGate. [Link]
-
Brophy, P., & Farmer, D. K. Clustering, methodology, and mechanistic insights into acetate chemical ionization using high-resolution time-of-flight mass spectrometry. Atmospheric Measurement Techniques. [Link]
-
Schulz, M. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Freie Universität Berlin. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
-
Application of Neutral Loss and Precursor Ion Scanning by Tandem Quadrupole Mass Spectrometry to Monitor for Drug Metabolites in in vivo and in vitro Samples. Waters Corporation. [Link]
-
Li, Y., et al. ESI-MS characteristics of N-methylpyrrole polyamide/IDB conjugates. CORE. [Link]
-
Ma, Y. L., et al. Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. ResearchGate. [Link]
-
Demarque, D. P., et al. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
-
Tose, L. V., et al. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC. [Link]
Sources
Introduction: The Structural Significance of Benzimidazole Scaffolds in Modern Drug Discovery
An Expert's Comparative Guide to the Crystallographic Structure of Methyl (2-methyl-1H-benzimidazol-1-yl)acetate and Its Analogs
The benzimidazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. Its unique heterocyclic structure allows it to mimic and interact with various biological targets, leading to its use in developing anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), and antihistamines. The specific orientation of substituents on the benzimidazole ring system dictates the molecule's three-dimensional shape, which in turn governs its binding affinity and efficacy at a molecular level.
Therefore, a precise understanding of the solid-state conformation and intermolecular interactions of benzimidazole derivatives is paramount for rational drug design and development. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structures and packing arrangements in the crystalline state. This guide provides a detailed crystallographic analysis of this compound, a key intermediate in the synthesis of various bioactive agents. We will compare its structural features with those of its parent carboxylic acid, (2-methyl-1H-benzimidazol-1-yl)acetic acid, to elucidate the impact of the methyl esterification on crystal packing and hydrogen bonding networks.
This analysis serves as a practical reference for researchers, offering not only the crystallographic data but also the underlying experimental rationale and a robust, validated protocol for obtaining such data.
Experimental Methodology: A Self-Validating Protocol for Single-Crystal X-ray Diffraction
The determination of a crystal structure is a multi-step process that demands precision at every stage. The workflow described below is designed to be self-validating, with checkpoints to ensure data quality and structural accuracy.
Step 1: Crystal Growth and Selection
The foundational step is growing a high-quality single crystal suitable for diffraction. For the title compound and its analog, slow evaporation from a saturated ethanol solution at room temperature proved effective.
-
Rationale: Slow evaporation allows for the orderly arrangement of molecules into a well-defined crystal lattice, minimizing defects. The choice of solvent is critical; ethanol provides adequate solubility and a moderate evaporation rate.
A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope based on its sharp edges and lack of visible fractures or satellite growths. It is then mounted on a cryoloop for data collection.
Step 2: Data Collection
Data for both compounds were collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo Kα radiation source (λ = 0.71073 Å). The crystal is maintained at a cryogenic temperature (100 K) throughout the data collection process.
-
Rationale: Using a cryogenic stream of nitrogen gas minimizes thermal vibrations of the atoms in the crystal lattice. This leads to higher-resolution data, as diffraction spots at high angles become more intense and better defined, resulting in more precise bond lengths and angles.
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to solve and refine the crystal structure using software packages like SHELXT (for structure solution) and SHELXL (for refinement) within the Olex2 graphical interface.
-
Structure Solution: The initial placement of atoms in the unit cell is achieved using direct methods or Patterson functions.
-
Structure Refinement: This iterative process refines the atomic positions, displacement parameters, and occupancies to achieve the best possible fit between the observed diffraction data and the calculated data from the model. The quality of the final structure is assessed by the R-factor (agreement factor); a lower R-factor indicates a better fit.
Below is a diagram illustrating this comprehensive workflow.
Comparative Crystallographic Data Analysis
The crystallographic data reveals distinct differences in the solid-state structures of this compound and its parent acid, primarily driven by the change from a carboxylic acid group (-COOH) to a methyl ester (-COOCH₃).
| Parameter | This compound | (2-methyl-1H-benzimidazol-1-yl)acetic acid |
| CSD Deposition No. | 1139472 | 1139471 |
| Chemical Formula | C₁₁H₁₂N₂O₂ | C₁₀H₁₀N₂O₂ |
| Formula Weight | 204.23 | 190.20 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 10.334(3) | 8.650(3) |
| b (Å) | 10.985(3) | 11.236(4) |
| c (Å) | 9.389(3) | 9.319(3) |
| β (°) ** | 103.58(3) | 98.78(3) |
| Volume (ų) ** | 1034.4(5) | 894.7(5) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.311 | 1.411 |
| Hydrogen Bond Donor/Acceptor | 0 / 3 | 1 / 3 |
| Final R₁ [I > 2σ(I)] | 0.057 | 0.053 |
Source: Data compiled from the Cambridge Structural Database (CSD) entries 1139472 and 1139471, as published by Betz et al. (2011).
Structural Insights and Discussion
The most significant divergence between the two structures lies in their intermolecular hydrogen bonding capabilities, a direct consequence of the esterification.
-
(2-methyl-1H-benzimidazol-1-yl)acetic acid: The presence of the carboxylic acid group (-COOH) provides a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This facilitates the formation of classic head-to-tail hydrogen-bonded dimers. In this arrangement, two molecules are linked via strong O—H···O hydrogen bonds, creating a robust, centrosymmetric R²₂(8) ring motif. This dimerization is a common and highly stable packing strategy for carboxylic acids.
-
This compound: By replacing the acidic proton with a methyl group, the primary hydrogen bond donor site is eliminated. The molecule can now only act as a hydrogen bond acceptor at its carbonyl oxygen and the two nitrogen atoms of the benzimidazole ring. Consequently, the strong dimer motif is lost. The crystal packing is instead governed by weaker C—H···O and C—H···N interactions. This results in a less densely packed structure, as evidenced by the lower calculated density (1.311 g/cm³ vs. 1.411 g/cm³ for the acid).
The diagram below illustrates the key structural difference and its impact on hydrogen bonding potential.
Conclusion
The single-crystal X-ray diffraction analysis of this compound and its parent carboxylic acid provides a clear and compelling example of how a minor synthetic modification—esterification—profoundly alters the intermolecular forces governing crystal packing. The removal of the acidic proton eliminates the strong hydrogen-bonding dimer motif that dominates the solid-state structure of the acid, leading to a less dense crystal lattice held together by weaker interactions.
This comparative analysis underscores the importance of detailed structural characterization in pharmaceutical development. Such insights are crucial for understanding and controlling solid-state properties like solubility, stability, and bioavailability, which are inextricably linked to the compound's crystal structure. The methodologies and data presented herein offer a valuable resource for scientists working on the rational design of benzimidazole-based therapeutic agents.
References
-
Betz, R., Gerber, T., & Hosten, E. (2011). Crystal and molecular structure of (2-methyl-1H-benzimidazol-1-yl)acetic acid and its methyl ester. Private Communication to the Cambridge Structural Database, CCDC 1139471 & 1139472. [Link]
A Comparative Guide to the Biological Efficacy of Methyl vs. Ethyl Benzimidazole Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic compounds with therapeutic potential, benzimidazole and its derivatives stand out for their remarkable breadth of biological activity. From combating parasitic infections to showing promise in cancer and fungal treatments, the benzimidazole scaffold is a cornerstone of medicinal chemistry. A frequent point of molecular tailoring in this class of compounds is the ester substituent at the C-2 position, most commonly a methyl or an ethyl ester. This seemingly minor difference can have significant implications for the compound's biological efficacy.
This in-depth technical guide provides a comparative analysis of the biological efficacy of methyl versus ethyl benzimidazole esters. We will delve into their primary mechanism of action, compare their performance in anthelmintic, anticancer, and antifungal applications with supporting experimental data, and provide detailed protocols for key evaluative assays. This guide is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their own research and development endeavors.
The Central Mechanism: Targeting Tubulin Polymerization
The primary mode of action for a vast number of biologically active benzimidazoles is the disruption of microtubule formation through binding to the protein β-tubulin.[1][2] Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing a crucial role in cell division, intracellular transport, and maintenance of cell structure. By binding to β-tubulin, benzimidazole esters inhibit its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest, particularly in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[2] The selective toxicity of these compounds against parasites and cancer cells often stems from a higher binding affinity for the target organism's tubulin compared to mammalian tubulin.[3]
Caption: Workflow for the Egg Hatch Assay.
Protocol:
-
Egg Collection and Isolation:
-
Collect fresh fecal samples from infected animals.
-
Isolate helminth eggs using a series of sieves and centrifugation.
-
Wash the eggs multiple times with a suitable buffer (e.g., phosphate-buffered saline).
-
-
Compound Preparation:
-
Prepare stock solutions of the methyl and ethyl benzimidazole esters in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in the assay medium to achieve the desired final concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add a standardized number of eggs (e.g., 50-100) to each well.
-
Add the different concentrations of the test compounds to the respective wells.
-
Include a negative control (vehicle only) and a positive control (a known anthelmintic).
-
-
Incubation:
-
Incubate the plates at an optimal temperature for egg hatching (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).
-
-
Data Collection and Analysis:
-
After incubation, add a drop of Lugol's iodine to stop further hatching.
-
Under a microscope, count the number of hatched larvae and unhatched eggs in each well.
-
Calculate the percentage of egg hatch inhibition for each concentration relative to the negative control.
-
Determine the EC50 value (the concentration of the compound that inhibits 50% of egg hatching) using a suitable statistical software.
-
Anticancer Efficacy: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and, by extension, the cytotoxic effects of a compound.
Caption: Workflow for the MTT Assay.
Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and adjust the cell density.
-
-
Assay Setup:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the methyl and ethyl benzimidazole esters in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Collection and Analysis:
-
Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.
-
Mechanism of Action: Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.
Protocol:
-
Reagents and Preparation:
-
Purified tubulin (commercially available).
-
Polymerization buffer (e.g., containing PIPES, MgCl₂, EGTA, and GTP).
-
Test compounds (methyl and ethyl benzimidazole esters) dissolved in a suitable solvent.
-
-
Assay Procedure:
-
In a temperature-controlled spectrophotometer, add the polymerization buffer and the test compound to a cuvette.
-
Add the purified tubulin to the cuvette and mix gently.
-
Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance as a function of time.
-
Compare the polymerization curves of the samples treated with the test compounds to a control sample (no compound).
-
Quantify the inhibitory effect by measuring the reduction in the rate and extent of polymerization.
-
Conclusion and Future Directions
The choice between a methyl and an ethyl ester on a benzimidazole scaffold can significantly influence its biological efficacy. In the realm of anthelmintics, the available evidence suggests that methyl esters, such as in albendazole, may offer a broader spectrum of activity. For anticancer applications, both methyl and ethyl esters have shown promise, and the optimal choice is likely context-dependent, influenced by the overall molecular structure and the specific cancer target. The impact of this ester variation on antifungal activity remains an area ripe for further investigation.
Future research should focus on the direct, systematic comparison of a wider range of methyl and ethyl benzimidazole esters across various biological targets. Quantitative studies on their binding affinities to tubulin from different organisms will be crucial for elucidating the structure-activity relationships and for the rational design of more potent and selective therapeutic agents. The detailed experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, paving the way for the development of next-generation benzimidazole-based therapeutics.
References
- Assessment of benzimidazole binding to individual recombinant tubulin isotypes from Haemonchus contortus. Parasitology, 123(2), 187-195.
- Synthesis, Reactions, and Pharmacological Applications of 2-Aminobenzimidazoles: An Upd
- Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega, 8(4), 4065-4081.
- Benzimidazole Derivatives: Synthesis & Antifungal Activity. Scribd.
- Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 12(21), 4944-4947.
- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
- Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Taylor & Francis Online, 11(6), 1167-1178.
- Docking, Synthesis and Antifungal Activity of 2-Phenyl Benzimidazole Derivatives. Research and Reviews: Journal of Chemistry.
- Synthesis of 2-aminobenzimidazoles Reagents and conditions: a) alkylamine, K2CO3, KF, DMF, 0°C—r.t.
- Application Notes and Protocols: Mebenil In Vitro Tubulin Polymeriz
- Drawings as Code – DOT and Graphviz. Thejesh GN.
- Novel Synthesis and Characterization of 2-Aminobenzimidazole Deriv
- DOT Language. Graphviz.
- Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides. Applied and Environmental Microbiology, 66(11), 4849-4854.
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing.
- Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Journal of Heterocyclic Chemistry, 58(10), 2035-2056.
- Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Frontiers in Cell and Developmental Biology, 10, 898918.
- Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast. International Journal of Molecular Sciences, 22(9), 4642.
- Dot Language Graphviz. YouTube.
- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti.
- Albendazole versus ricobendazole (albendazole-sulphoxide) against enteral and parenteral stages of Trichinella spiralis in mice. Veterinary Parasitology, 78(3), 213-221.
- Real examples of Graphviz. Medium.
- Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. European Journal of Medicinal Chemistry, 46(3), 969-976.
- ChemInform Abstract: Synthesis of New 2-Aminobenzimidazole Derivatives. Part 4. Reactions of 2-Arylideneaminobenzimidazole with Selected β-Ketoesters.
- dot. Graphviz.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300585.
- Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 461.
- User Guide — graphviz 0.22.
- Metabolism of albendazole, ricobendazole and flubendazole in Haemonchus contortus adults: Sex differences, resistance-related differences and the identification of new metabolites. International Journal for Parasitology: Drugs and Drug Resistance, 8(1), 108-121.
- Free Graphviz / Dot online editor. DevTools daily.
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- Synthetic strategies towards the preparation of 2‐aminobenzoxazoles, 2‐aminobenzothiazoles and 2‐aminobenzimidazoles.
- Comparison of Albendazole and Mebendazole on Soil-Transmitted Helminth Infections among School-Aged Children. Open Access Macedonian Journal of Medical Sciences, 10(B), 1264-1270.
- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. RSC Advances, 10(49), 29424-29431.
- Effect of Different Anthelmintic Drugs on the Development and Efficacy of Duddingtonia flagrans. Journal of Fungi, 10(1), 59.
- Comparison of the Anthelmintic Efficacy of Three Commercial Products against Ascarids and Capillaria SPP. in Fighting Cocks. Pharmacology & Pharmacy, 2(3), 153-157.
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A Researcher's Guide to the UV-Vis Absorption Maxima of 2-Methylbenzimidazole Derivatives
This guide provides a comprehensive comparison of the UV-Vis absorption maxima (λmax) of various 2-methylbenzimidazole derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and environmental factors influencing the electronic transitions of these important heterocyclic compounds. Experimental data is presented alongside detailed protocols and scientific explanations to offer a practical and insightful resource for your research.
Introduction to Benzimidazoles and their Spectroscopic Properties
Benzimidazoles are a vital class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules. Their versatile biological activities, including antimicrobial, antiviral, and anticancer properties, have made them a focal point of medicinal chemistry. The electronic properties of benzimidazoles, which can be readily probed by UV-Vis spectroscopy, are intrinsically linked to their chemical reactivity and biological function.
The UV-Vis absorption spectrum of a benzimidazole derivative is primarily characterized by π → π* transitions within the aromatic system. The position of the absorption maximum (λmax) is highly sensitive to the nature and position of substituents on the benzimidazole ring, as well as the surrounding solvent environment and pH. Understanding these relationships is crucial for structure-activity relationship (SAR) studies, quality control, and the development of new benzimidazole-based therapeutics.
Comparative Analysis of UV-Vis Absorption Maxima
The following table summarizes the reported UV-Vis absorption maxima for a selection of 2-methylbenzimidazole derivatives. It is important to note that the solvent used for analysis can significantly influence the λmax value. This effect, known as solvatochromism, will be discussed in the following section.
| Compound | Substituent(s) | λmax (nm) | Solvent | Reference |
| 2-Methyl-1H-benzimidazole | -H | 272, 278 | Ethanol | [1] |
| 2-Methyl-1H-benzimidazole | -H | ~275, 282 | Methanol | [2] |
| 2-Methyl-5-nitro-1H-benzimidazole | 5-NO₂ | 305, 375 | Not Specified | [NIST WebBook] |
| (1H-Benzimidazol-2-ylmethyl)-(2,4,6-tribromo-phenyl)-amine | 2-(CH₂NH-Ph-2,4,6-Br₃) | 251 | Ethanol | |
| 1H-Benzimidazol-2-ylmethyl)-(2-chloro-4-nitro-phenyl)-amine | 2-(CH₂NH-Ph-2-Cl-4-NO₂) | 364 | Ethanol | |
| 4-[(1H-Benzimidazol-2-ylmethyl)-amino]-benzene sulfonamide | 2-(CH₂NH-Ph-4-SO₂NH₂) | 267 | Ethanol | |
| (1H-Benzimidazol-2-ylmethyl)-(4-iodo-phenyl)-amine | 2-(CH₂NH-Ph-4-I) | 253 | Ethanol |
Note: The data presented is compiled from various sources and may have been collected under different experimental conditions. Direct comparison should be made with caution.
Scientific Principles Governing Absorption Maxima
The position of the UV-Vis absorption maximum in 2-methylbenzimidazole derivatives is governed by several key factors:
The Influence of Substituents
Substituents on the benzimidazole ring can cause a shift in the λmax to longer wavelengths (bathochromic or red shift ) or shorter wavelengths (hypsochromic or blue shift ).
-
Electron-donating groups (EDGs) , such as -NH₂, -OH, and -OCH₃, when conjugated with the benzimidazole ring, generally cause a bathochromic shift. This is because they increase the energy of the highest occupied molecular orbital (HOMO), thereby decreasing the HOMO-LUMO energy gap.
-
Electron-withdrawing groups (EWGs) , such as -NO₂, -CN, and -COOH, typically lead to a bathochromic shift as well, but through a different mechanism. They lower the energy of the lowest unoccupied molecular orbital (LUMO), which also reduces the HOMO-LUMO gap. The presence of a tertiary amino group on an aromatic ring attached to the benzimidazole core, for instance, has been shown to promote a bathochromic shift[3].
The Role of the Solvent
The polarity of the solvent can significantly alter the absorption spectrum. This phenomenon arises from differential solvation of the ground and excited states of the molecule.
-
Polar solvents can stabilize both the ground and excited states through dipole-dipole interactions or hydrogen bonding. If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more, leading to a smaller energy gap and a bathochromic shift . Conversely, if the ground state is more stabilized, a hypsochromic shift will be observed.
-
Non-polar solvents have a lesser effect on the absorption maxima as they interact weakly with the solute molecules.
The Impact of pH
The pH of the solution can dramatically alter the UV-Vis spectrum of benzimidazole derivatives due to protonation or deprotonation of the imidazole ring nitrogens.
-
In acidic conditions , the lone pair of electrons on the pyridine-like nitrogen (N-3) can be protonated. This can disrupt the aromatic system and often leads to a hypsochromic shift .
-
In basic conditions , the pyrrole-like nitrogen (N-1) can be deprotonated, forming an anion. This increases the electron-donating ability of the nitrogen and typically results in a bathochromic shift . The UV absorption spectra of (1H-benzimidazol-2-yl-methyl)phosphonate, for example, show a clear dependence on pH[4].
Experimental Protocols
General Protocol for UV-Vis Spectroscopic Analysis
This protocol outlines the standard procedure for obtaining the UV-Vis absorption spectrum of a 2-methylbenzimidazole derivative.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks
-
Micropipettes
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)
-
2-Methylbenzimidazole derivative sample
Procedure:
-
Solution Preparation:
-
Accurately weigh a small amount of the 2-methylbenzimidazole derivative.
-
Dissolve the sample in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute working solution (typically in the range of 1-10 µg/mL) to ensure the absorbance falls within the linear range of the spectrophotometer (generally 0.2 - 0.8 a.u.).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm for benzimidazoles).
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the pure solvent that was used to prepare the sample solution.
-
Place the cuvette in the spectrophotometer and record a baseline (autozero) to subtract the solvent's absorbance.
-
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the sample solution before filling it.
-
Fill the cuvette with the sample solution and place it in the spectrophotometer.
-
Initiate the scan to record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) at which the maximum absorbance (λmax) occurs.
-
Representative Synthesis of a 2-Methylbenzimidazole Derivative
The Phillips condensation is a widely used method for the synthesis of 2-substituted benzimidazoles. This protocol describes the synthesis of 2-methyl-1H-benzimidazole.
Materials:
-
o-Phenylenediamine
-
Glacial acetic acid
-
4 M Hydrochloric acid
-
Ammonium hydroxide solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers, Buchner funnel, filter paper
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine in 4 M hydrochloric acid.
-
Add glacial acetic acid to the solution.
-
Attach a reflux condenser and heat the mixture at reflux for 2-3 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with ammonium hydroxide solution until a precipitate forms. The product will precipitate as the free base.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., water or ethanol-water mixture) to obtain pure 2-methyl-1H-benzimidazole. A video of a similar procedure is available[5].
Conclusion
The UV-Vis absorption maxima of 2-methylbenzimidazole derivatives are a valuable parameter for their characterization and for understanding their electronic properties. This guide has provided a comparative overview of λmax values, explained the fundamental principles governing these spectral features, and offered standardized protocols for their measurement and synthesis. By leveraging this information, researchers can gain deeper insights into the structure-property relationships of this important class of compounds, facilitating the design and development of novel benzimidazole-based molecules with tailored properties for a wide range of applications.
References
-
Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. (2003). European Journal of Medicinal Chemistry, 38(3), 315-323. [Link]
-
Synthesis of 2-mercapto-N-methyl imidazole substituted benzimidazole derivatives (5a-c). (n.d.). ResearchGate. [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). RSC Advances, 13(48), 33863-33873. [Link]
-
Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. (2011). Arabian Journal of Chemistry. [Link]
-
Synthesis of 2- Methyl benzimidazole. (2020, December 22). YouTube. [Link]
-
Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). Molecules, 27(5), 1593. [Link]
-
UV-vis absorption spectra of different MBI derivatives upon addition of different metal ions in CH3OH/H2O (v/v = 4:1) solutions: (a) MBI; (b) EMBI; (c) PMBI; and (d) BMBI. (n.d.). ResearchGate. [Link]
-
Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (2011). Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
-
Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. (2023). Molecules, 28(23), 7891. [Link]
- Supplementary d
-
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
Crystal Structure, Raman, FTIR, UV-Vis Absorption, Photoluminescence Spectroscopy, TG–DSC and Dielectric Properties of New Semiorganic Crystals of 2-Methylbenzimidazolium Perchlorate. (2023). Crystals, 13(3), 441. [Link]
-
1H-Benzimidazole, 2-methyl-. (n.d.). NIST WebBook. [Link]
-
DESIGN SYNTHESIS CHARACTERIZATION OF 2-SUBSTITUTED BENZIMIDAZOLE DERIVATIVES. (2024, August 9). ResearchGate. [Link]
-
Theoretical UV–VIS absorption spectra of molecules. (n.d.). ResearchGate. [Link]
-
One Pot Synthesis of 1, 2-Disubstituted Benzimidazole Derivatives Using C-SO3H Catalyst. (2023). International Journal for Modern Trends in Science and Technology, 9(7), 185-192. [Link]
-
Selectivity of 2-mercaptobenzimidazole derivatives on metal ions studied by UV–vis spectromentry and DFT calculations. (2025, August 9). ResearchGate. [Link]
-
Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 1030-1036. [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020, June 10). DTIC. [Link]
-
The UV absorption spectra of (1H-benzimidazol-2-yl- methyl)phosphonate (Bimp) in aqueous solution, as shown in part in the figure of the ESI, † were evaluated at 260 (,), 277 (,) and 287 nm (,) as a function of pH. (n.d.). ResearchGate. [Link]
-
UV-visible light-induced photochemical synthesis of benzimidazoles by coomassie brilliant blue coated on W–ZnO@NH2 nanoparticles. (2021). RSC Advances, 11(30), 18263-18274. [Link]
- Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. (n.d.). [No source found]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Methyl (2-methyl-1H-benzimidazol-1-yl)acetate
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6]
Methyl (2-methyl-1H-benzimidazol-1-yl)acetate (often an intermediate in the synthesis of angiotensin II receptor antagonists like Telmisartan) presents specific handling challenges due to its physical properties and biological activity.[1] As a benzimidazole derivative carrying an ester functionality, it possesses lipophilic characteristics that facilitate skin absorption, coupled with the irritant profile typical of nitrogen-heterocycles.[1]
This guide moves beyond generic "safety first" advice. It provides a risk-based containment strategy designed to protect the integrity of your data and the health of your personnel. The protocols below are based on the Precautionary Principle : treating the compound as a potent bioactive agent in the absence of complete toxicological datasets.
Chemical Profile & Hazard Identification
| Property | Description | Safety Implication |
| Physical State | Crystalline Solid (White to Off-white) | High dust generation potential; inhalation risk.[1] |
| Functional Groups | Benzimidazole, Methyl Ester | Potential for hydrolysis to acidic byproducts; skin/eye irritant. |
| Primary Hazards | Irritant (H315, H319), STOT-SE (H335) | Targets respiratory mucosa and corneal tissue. |
| Solubility | Soluble in organic solvents (DCM, EtOAc) | Solutions increase skin permeation rates significantly. |
Strategic Risk Assessment & Engineering Controls
Before selecting PPE, you must validate your Engineering Controls . PPE is the last line of defense, not the first.
-
Primary Containment: All weighing and transfer operations of the solid must occur within a Chemical Fume Hood or a Powder Weighing Station with a face velocity of 0.3–0.5 m/s.
-
Static Control: As an organic powder, this compound carries a risk of electrostatic discharge. Use an ionizing bar during weighing if humidity is <30%.
Personal Protective Equipment (PPE) Specifications
The following PPE matrix is non-negotiable for handling quantities >10 mg.
A. Hand Protection (The "Double-Glove" Protocol)
Benzimidazole esters can permeate standard latex. You must use Nitrile or Laminate gloves.
| Layer | Material Specification | Function |
| Inner Glove | 4 mil (0.10 mm) Nitrile | Tactile sensitivity; protects against incidental contact.[1] |
| Outer Glove | 5-8 mil (0.12-0.20 mm) Extended Cuff Nitrile | Mechanical strength; covers lab coat wrist cuffs.[1] |
| Change Schedule | Every 2 hours or immediately upon splash. | Prevents permeation of solvent-solute mixtures.[1] |
Critical Insight: If the compound is dissolved in Dichloromethane (DCM) , nitrile offers poor protection (<5 min breakthrough). In this case, you must use Silver Shield (Laminate) gloves or PVA gloves.
B. Eye & Face Protection[3][6][7]
-
Standard Operation: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of airborne dust entering from the side or liquid splash during dissolution.
-
High Volume (>10g): Add a Face Shield over goggles to protect the neck and face from projectile glass in case of reaction vessel failure.
C. Respiratory Protection
If engineering controls (fume hood) are active, respiratory protection is secondary. However, for spill cleanup or equipment maintenance:
-
Minimum: N95 Filtering Facepiece (NIOSH approved).
-
Recommended: Half-face respirator with P100/OV cartridges (Organic Vapor protection is required if solvents are present).[1]
Operational Workflow: From Weighing to Disposal[1]
The following diagram illustrates the decision logic for handling this compound safely.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[1] Note the critical divergence for halogenated solvents.
Emergency Response & Decontamination
Spills (Solid)[1]
-
Evacuate the immediate area if the spill is outside the hood.
-
Don PPE: P100 respirator, double gloves, goggles.
-
Contain: Cover with a damp paper towel to prevent dust dispersion (do not dry sweep).
-
Clean: Wipe up the solid, then clean the surface with 70% Ethanol followed by a detergent wash. The ester group hydrolyzes more readily in basic conditions, so a mild alkaline cleaner is effective for final decontamination.
Exposure First Aid[1]
Waste Disposal Protocol
Do not dispose of this compound down the drain.[3] It is a pharmaceutical intermediate with unknown aquatic toxicity.
-
Solid Waste: Collect in a container labeled "Hazardous Solid Waste - Toxic Organic."[1]
-
Liquid Waste: Segregate based on the solvent:
-
Halogenated: If dissolved in DCM/Chloroform.
-
Non-Halogenated: If dissolved in Methanol/Ethyl Acetate.
-
-
Destruction: Incineration is the preferred method for benzimidazole derivatives to ensure complete ring destruction.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.[1] [Link]
-
PubChem. (n.d.). Benzimidazole - Safety and Hazards. National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
